molecular formula C13H21NO2 B593377 2C-iP CAS No. 1498978-47-4

2C-iP

カタログ番号: B593377
CAS番号: 1498978-47-4
分子量: 223.31 g/mol
InChIキー: XUGPCRRUMVWELT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isopropyl-2,5-dimethoxyphenethylamine, widely known in research literature as 2C-T-4, is a synthetic phenethylamine derivative first synthesized by Alexander Shulgin . It is recognized for its role as a serotonin receptor agonist, with particular affinity and activity at the 5-HT2 receptor subtypes, which are critical in the study of neuropharmacology and signal transduction . This mechanism of action classifies it among the serotonergic psychedelic class of compounds, making it a valuable tool for researchers investigating the structure-activity relationships of phenethylamines and the function of the serotonin system in vitro . The pharmacological profile of 2C-T-4 is characterized by a long duration of action, which can extend between 12 to 18 hours based on experimental data . Researchers utilize this compound in controlled laboratory settings to study its effects on receptor binding and activation kinetics. It is metabolized by monoamine oxidase (MAO) enzymes, and its activity may be potentiated by monoamine oxidase inhibitors (MAOIs), a critical consideration for designing experimental protocols . This product is supplied exclusively for forensic analysis and non-clinical scientific research. It is strictly labeled For Research Use Only and is not intended for human consumption, in vivo diagnostic testing, or any therapeutic application. Compliance with all local, state, national, and international regulations governing the handling of controlled substances and research chemicals is the sole responsibility of the purchaser.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGPCRRUMVWELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032631
Record name 2C-iP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498978-47-4
Record name 2,5-Dimethoxy-4-(1-methylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1498978-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-2,5-dimethoxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1498978474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-iP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-IP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT057Y1ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2C-iP: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2C-iP (2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine), also known as Jelena, is a psychedelic compound belonging to the 2C family of phenethylamines.[1][2][3] As a structural analog of the potent and long-acting 2C-P, this compound is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated primarily through interaction with the serotonin 5-HT₂ receptor family.[1][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacology of this compound, based on available data for the compound and its close structural analogs. Detailed experimental protocols for synthesis and analysis are presented, alongside visualizations of its primary signaling pathway and analytical workflow to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenethylamine characterized by two methoxy groups at the 2 and 5 positions of the phenyl ring and an isopropyl group at the 4 position. This substitution pattern is a hallmark of the 2C family of compounds, which are known for their hallucinogenic effects.[5]

Chemical Structure and Identifiers
PropertyDataReference
IUPAC Name 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine[1][2][6]
Synonyms This compound, Jelena[1][2][3]
CAS Number 1498978-47-4[1][2][6]
Molecular Formula C₁₃H₂₁NO₂[1][6][7]
Molecular Weight 223.316 g/mol [1][8]
SMILES COC1=C(CCN)C=C(OC)C(C(C)C)=C1[6]
InChI InChI=1S/C13H21NO2/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4/h7-9H,5-6,14H2,1-4H3[1][6]
Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound, primarily available for its hydrochloride salt form.

PropertyDataReference
Appearance Crystalline Solid, Powder[2]
Purity ≥98% - 99.0%[2][6]
UV λmax 226, 291 nm[6]
Solubility (HCl salt) DMF: 5 mg/mLDMSO: 10-14 mg/mLEthanol: 10-14 mg/mLPBS (pH 7.2): 10 mg/mL[2][6]
Storage Stability ≥ 2 years at -20°C[2]

Pharmacology

While the physiological and toxicological properties of this compound have not been extensively investigated, its pharmacology can be inferred from the well-characterized effects of the 2C family of compounds.[2][6]

Mechanism of Action

The psychedelic effects of 2C compounds are primarily mediated by their action as agonists at serotonin 5-HT₂ receptors, with the 5-HT₂ₐ subtype being the principal target.[4][5][9][10] Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC). Unlike many other phenethylamines, 2C compounds are generally inactive as monoamine releasing agents or reuptake inhibitors.[4]

Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like this compound leads to the activation of the Gq alpha subunit. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to various downstream cellular responses that are believed to underlie the compound's psychoactive effects.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Agonist->Receptor Binds Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (Neuronal Excitability) PKC->Cell_Response Phosphorylates Targets Ca_Release->PKC Co-activates

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
Metabolism

Specific metabolic studies on this compound are not available in the current literature. However, studies on related 2C compounds such as 2C-B and 2C-E indicate that metabolism primarily proceeds through two main pathways: oxidative deamination and O-demethylation.[4][11][12][13][14] These reactions are mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes.[9] The resulting metabolites may then undergo further conjugation before excretion.[14]

Experimental Protocols

Representative Synthesis Protocol (Adapted from 2C-P)

A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, its synthesis would closely follow the procedures developed by Alexander Shulgin for its structural analog, 2C-P (2,5-dimethoxy-4-propylphenethylamine), as detailed in the book PiHKAL.[6] The key difference would be the use of an isopropyl precursor instead of a propyl precursor during the Friedel-Crafts acylation step. The following is an adapted, representative multi-step synthesis.

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

  • To a stirred solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride.

  • Slowly add isobutyryl chloride to the suspension. The reaction introduces the isopropyl ketone group onto the aromatic ring.

  • After stirring, quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash with aqueous NaOH, and remove the solvent under vacuum.

  • Distill the residue to yield 2,5-dimethoxy-4-isopropylacetophenone.

Step 2: Henry Reaction (Nitrostyrene Formation)

  • Dissolve the 2,5-dimethoxy-4-isopropylbenzaldehyde (obtained from the ketone via various methods) in nitromethane.

  • Add a catalyst, such as anhydrous ammonium acetate, and heat the mixture (e.g., on a steam bath).

  • Remove the excess nitromethane under vacuum to yield the crude 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitropropene.

Step 3: Reduction of the Nitrostyrene

  • Under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous solvent like tetrahydrofuran (THF).

  • Slowly add a solution of the nitrostyrene from Step 2 to the LAH suspension.

  • Reflux the mixture to ensure complete reduction of the nitro group to an amine.

  • After cooling, carefully quench the excess LAH with a suitable solvent (e.g., isopropanol), followed by aqueous NaOH to precipitate inorganic salts.

  • Filter the mixture and wash the filter cake with THF.

  • Combine the filtrates, remove the solvent under vacuum, and perform an acid-base extraction to isolate the amine product.

  • Distill the final oil under vacuum to yield pure this compound freebase. The hydrochloride salt can be prepared by dissolving the freebase in a solvent like isopropanol and neutralizing with concentrated HCl.[6]

Analytical Protocol: LC-MS/MS for Phenethylamine Identification

This protocol provides a general framework for the sensitive and selective identification and quantification of this compound in biological matrices (e.g., urine, plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (e.g., Urine using "Dilute-and-Shoot") [5][15]

  • Centrifuge the urine sample (e.g., at 3000 x g for 5 minutes) to pellet any solid debris.

  • Collect the supernatant.

  • Take an aliquot of the supernatant (e.g., 20 µL) and add an equal volume of an internal standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL).

  • Dilute the mixture with a suitable solvent (e.g., to 1 mL with 50% methanol in water).

  • Vortex the sample and filter through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions [15]

  • Column: Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Implement a suitable gradient elution program to separate the analyte from matrix components (e.g., a linear gradient from 5% to 100% B over several minutes).

  • Injection Volume: 3 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions [15]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Spray Voltage: ~5.5 kV.

  • Temperature: ~550 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the specific precursor ion (Q1) corresponding to the protonated molecular ion [M+H]⁺ of this compound (m/z 224.2) and select at least two characteristic product ions (Q3) for unambiguous identification and quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution & IS Spiking Centrifuge->Dilute Filter Syringe Filtration Dilute->Filter LC LC Separation (Phenyl-Hexyl Column) Filter->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound is a synthetic phenethylamine with a chemical structure and pharmacological profile that strongly suggests psychoactive properties mediated by the serotonin 5-HT₂ₐ receptor. While specific experimental data on this compound remains limited, a robust understanding of its characteristics can be derived from the extensive research conducted on the 2C family of compounds. The information and protocols provided in this guide serve as a foundational resource for researchers in pharmacology, toxicology, and medicinal chemistry to design and execute further studies, ultimately contributing to a more complete understanding of this compound's mechanism of action, metabolic fate, and potential therapeutic or toxicological implications.

References

An In-depth Technical Guide to the Discovery and History of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for academic and informational purposes only. The synthesis and consumption of psychoactive substances may be illegal and dangerous. This guide does not endorse or encourage such activities.

Introduction

2,5-dimethoxy-4-isopropylphenethylamine, abbreviated as 2C-iP, is a lesser-known member of the 2C-x family of psychedelic phenethylamines. While its close chemical relatives, such as 2C-B and 2C-E, were famously synthesized and documented by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), a specific entry and detailed history for this compound are conspicuously absent from this seminal work and the broader scientific literature.

This guide aims to provide a comprehensive technical overview of this compound by extrapolating from the well-documented chemistry and pharmacology of its structural analogs. The information presented herein is a composite of established synthetic methodologies for the 2C-x series, comparative pharmacological data from related compounds, and the generally accepted mechanism of action for this class of psychoactive molecules.

Discovery and History

The direct discovery and history of this compound are not formally documented. The pioneering work in the field of phenethylamines was conducted by Alexander Shulgin, who synthesized and bioassayed a vast array of these compounds. The nomenclature "2C" was coined by Shulgin to denote the two carbon atoms between the phenyl ring and the amino group. The suffix "-iP" would logically denote an isopropyl group at the 4-position of the 2,5-dimethoxyphenyl ring.

While Shulgin detailed the synthesis of compounds with various alkyl and thioalkyl substitutions at the 4-position, including the n-propyl analog (2C-P), the isopropyl variant (this compound) is not explicitly described in PiHKAL. However, the existence of the amphetamine analog, 2,5-dimethoxy-4-isopropylamphetamine (DOiP), also documented by Shulgin, suggests that the phenethylamine counterpart was likely considered or even synthesized. Shulgin described DOiP as being significantly less potent than its n-propyl counterpart (DOPr), requiring doses of 20-30 mg to elicit psychoactive effects. This observation may have contributed to a lack of further investigation into the phenethylamine analog, this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be devised based on the general methods established by Shulgin for other 2C-x compounds. The most common pathway involves the preparation of a substituted benzaldehyde, followed by a Henry reaction with nitroethane and subsequent reduction of the resulting nitrostyrene.

Experimental Protocols

Step 1: Synthesis of 4-isopropyl-2,5-dimethoxybenzaldehyde (Hypothetical)

A key intermediate for the synthesis of this compound is 4-isopropyl-2,5-dimethoxybenzaldehyde. While a direct synthesis for this specific compound is not readily found in the literature, it can be reasonably proposed through a Vilsmeier-Haack formylation of 1,4-dimethoxy-2-isopropylbenzene.

  • Reaction: Vilsmeier-Haack formylation.

  • Reagents: 1,4-dimethoxy-2-isopropylbenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: To a stirred solution of 1,4-dimethoxy-2-isopropylbenzene in DMF at 0°C, phosphorus oxychloride is added dropwise. The reaction mixture is then warmed to room temperature and stirred for several hours. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The product, 4-isopropyl-2,5-dimethoxybenzaldehyde, would then be extracted with an organic solvent (e.g., dichloromethane), and purified by distillation or chromatography.

Step 2: Synthesis of 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene

  • Reaction: Henry condensation.

  • Reagents: 4-isopropyl-2,5-dimethoxybenzaldehyde, nitroethane, anhydrous ammonium acetate.

  • Procedure: A solution of 4-isopropyl-2,5-dimethoxybenzaldehyde and a molar excess of nitroethane in glacial acetic acid is treated with a catalytic amount of anhydrous ammonium acetate. The mixture is heated at reflux for several hours. After cooling, the product is typically precipitated by the addition of water and collected by filtration. The crude nitrostyrene can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 3: Synthesis of 2,5-dimethoxy-4-isopropylphenethylamine (this compound)

  • Reaction: Reduction of the nitrostyrene.

  • Reagents: 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Procedure: A solution of the nitrostyrene in a dry ether solvent is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in the same solvent under an inert atmosphere. The reaction is typically refluxed for several hours to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting mixture is filtered, and the filtrate is dried and evaporated to yield the freebase of this compound as an oil. The final product can be converted to a stable salt, such as the hydrochloride, by dissolving the freebase in an appropriate solvent (e.g., isopropanol) and adding concentrated hydrochloric acid. The resulting crystalline salt is then collected by filtration and dried.

Analytical Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the final compound and its intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized molecule.

Mandatory Visualization

G Hypothetical Synthesis Workflow for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitrostyrene Formation cluster_2 Step 3: Final Product Synthesis 1,4-Dimethoxy-2-isopropylbenzene 1,4-Dimethoxy-2-isopropylbenzene 4-isopropyl-2,5-dimethoxybenzaldehyde 4-isopropyl-2,5-dimethoxybenzaldehyde 1,4-Dimethoxy-2-isopropylbenzene->4-isopropyl-2,5-dimethoxybenzaldehyde POCl3, DMF (Vilsmeier-Haack) Nitrostyrene 2-(2,5-dimethoxy-4-isopropylphenyl)-1-nitropropene 4-isopropyl-2,5-dimethoxybenzaldehyde->Nitrostyrene Nitroethane, NH4OAc (Henry Reaction) 2C-iP_freebase This compound (Freebase) Nitrostyrene->2C-iP_freebase LiAlH4 2C-iP_HCl This compound Hydrochloride 2C-iP_freebase->2C-iP_HCl HCl

Caption: Hypothetical synthesis workflow for this compound.

Pharmacology

As no specific pharmacological data for this compound exists in the public domain, its properties are inferred from closely related 2C-x compounds. The primary mechanism of action for the psychedelic effects of the 2C-x family is agonism at serotonin receptors, particularly the 5-HT₂ₐ subtype.

Data Presentation

The following tables summarize the receptor binding affinities and functional activities of several key 2C-x compounds. This data provides a comparative framework for predicting the potential pharmacological profile of this compound.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Select 2C-x Compounds

Compound5-HT₂ₐ5-HT₂C
2C-B15.339.5
2C-D66.2225
2C-E20.355.6
2C-P1.14.6

Data compiled from various in vitro studies. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity (EC₅₀, nM) at Serotonin Receptors

Compound5-HT₂ₐ5-HT₂C
2C-B29.516.2
2C-D134148
2C-E28.524.3
2C-P3.02.8

Data compiled from various in vitro functional assays. Lower EC₅₀ values indicate higher potency.

Based on the structure-activity relationships within the 2C-x series, it can be hypothesized that this compound would be a potent agonist at the 5-HT₂ₐ and 5-HT₂C receptors. The isopropyl group is bulkier than the n-propyl group of 2C-P, which may influence its binding affinity and potency.

Signaling Pathways

The psychedelic effects of 2C-x compounds are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT₂ₐ receptor by a 2C-x agonist leads to the coupling of the Gαq subunit of the G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Mandatory Visualization

G 5-HT2A Receptor Signaling Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Effects Psychedelic Effects Ca_Release->Neuronal_Effects PKC_Activation->Neuronal_Effects

Caption: 5-HT2A receptor signaling cascade.

Conclusion

While 2,5-dimethoxy-4-isopropylphenethylamine (this compound) remains an obscure entity within the extensive family of 2C-x compounds, a comprehensive understanding of its probable characteristics can be constructed through the lens of its chemical relatives. The synthetic pathways established by Alexander Shulgin for analogous compounds provide a clear blueprint for its potential creation. Furthermore, the wealth of pharmacological data on other 2C-x molecules allows for an informed prediction of its activity as a potent serotonin 5-HT₂ₐ receptor agonist. Future research, should it be undertaken, would be necessary to empirically validate the synthesis, analytical profile, and pharmacological properties of this intriguing, yet undocumented, psychedelic compound.

References

An In-depth Technical Guide to 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound commonly referred to as 2C-iP is a psychedelic phenethylamine of the 2C family.[1][2] Its formal chemical nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine .[3][4] It is also available commercially for research purposes as a hydrochloride salt, with the formal name 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, monohydrochloride.[3][4]

Identifier Value
Common NameThis compound, Jelena[1][3]
IUPAC Name2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine[3][4]
CAS Number1498978-47-4[3][4]
Molecular FormulaC13H21NO2[3][4]
Formula Weight259.8 (as HCl salt)[3][4]

Overview and Synthesis

This compound is recognized as a potent and long-acting psychedelic substance, first synthesized by Dmitri Ger.[1][3] It has appeared on the designer drug market and is a structural analog of 2C-P.[1][3] The general class of 2C compounds are derivatives of phenethylamine, characterized by methoxy groups at the 2 and 5 positions of the benzene ring.[2]

Logical Flow of Synthesis:

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a generalized synthetic pathway can be inferred from the synthesis of related phenethylamines. The following diagram illustrates a logical workflow for its potential synthesis, based on common organic chemistry reactions.

G Generalized Synthetic Workflow for this compound A Starting Material: 2,5-dimethoxybenzaldehyde B Friedel-Crafts Alkylation (with isopropyl halide) A->B C 4-isopropyl-2,5-dimethoxybenzaldehyde B->C D Henry Reaction (with nitromethane) C->D E 1-(4-isopropyl-2,5-dimethoxyphenyl)-2-nitroethene D->E F Reduction of Nitro Group (e.g., with LiAlH4 or H2/Pd-C) E->F G Final Product: 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine (this compound) F->G G Hypothesized 5-HT2A Receptor Signaling Pathway for this compound cluster_0 Hypothesized 5-HT2A Receptor Signaling Pathway for this compound cluster_1 Hypothesized 5-HT2A Receptor Signaling Pathway for this compound This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_alpha Gq/11 protein 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates

References

The Neuropharmacological Profile of 2C-iP: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2C-iP is a research chemical and its pharmacological and toxicological properties in humans have not been fully elucidated. This guide does not endorse or encourage the use of this substance.

Introduction

This compound (2,5-dimethoxy-4-isopropylphenethylamine) is a lesser-known psychedelic compound belonging to the 2C family of phenethylamines. Structurally analogous to more well-studied compounds such as 2C-B and 2C-I, this compound is presumed to exert its primary psychoactive effects through interaction with the serotonin receptor system in the central nervous system. This technical guide synthesizes the available (though limited) information regarding its mechanism of action, drawing parallels from related compounds and outlining the established experimental protocols used to characterize such molecules. Due to a notable scarcity of specific in-vitro pharmacological data for this compound in publicly accessible scientific literature, this document will focus on the general pharmacological framework of the 2C-x series and the methodologies required to elucidate the specific properties of this compound.

Core Mechanism of Action: The Serotonin 2A Receptor

The primary mechanism of action for psychedelic phenethylamines of the 2C class is agonism at the serotonin 2A (5-HT2A) receptor.[1][2][3][4] Activation of this G-protein coupled receptor (GPCR) is the initiating event that triggers a cascade of downstream signaling events, ultimately leading to the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.

Signaling Pathways

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, leads to the modulation of various cellular processes and neuronal excitability.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway, which is the presumed primary mechanism for this compound.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Presumed primary signaling pathway of this compound via the 5-HT2A receptor.

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Ki) or functional potency (EC50) at various neurotransmitter receptors. To provide a framework for the expected pharmacological profile of this compound, the following table presents data for the structurally related and more extensively studied compound, 2C-B. It is anticipated that this compound would exhibit a similar, though not identical, profile.

Table 1: In Vitro Pharmacological Profile of 2C-B (for comparative purposes)

Receptor Binding Affinity (Ki, nM) Functional Activity (EC50, nM) Efficacy (% of 5-HT) Assay Type Reference
5-HT2A 4.7 ± 1.2 8.2 ± 1.9 89 ± 3 Calcium Mobilization [3]
5-HT2C 1.6 ± 0.3 4.8 ± 1.1 95 ± 4 Calcium Mobilization [3]

| 5-HT1A | >10,000 | >10,000 | N/A | Radioligand Binding |[3] |

Note: This data is for 2C-B and is provided as a proxy. The actual values for this compound may differ.

Experimental Protocols

To determine the specific pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the Ki of this compound at various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT1A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from brain tissue homogenates.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: A specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is used at a concentration near its Kd.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes and Assay Buffer start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assays (Calcium Mobilization)

Functional assays are used to determine the potency (EC50) and efficacy of a compound at a receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are a common method.

Objective: To determine the EC50 and maximal efficacy of this compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., HEK293) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Addition: Increasing concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, and then the change in fluorescence is monitored in real-time following compound addition.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the response of a known full agonist (e.g., serotonin) and plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

The diagram below illustrates the workflow for a calcium mobilization assay.

Calcium_Flux_Workflow start Start culture Culture and Plate 5-HT2A-expressing Cells start->culture load Load Cells with Calcium-sensitive Dye culture->load add_compound Add Increasing Concentrations of this compound load->add_compound measure Measure Fluorescence Change in Real-time add_compound->measure analyze Analyze Data: Determine EC50 and Emax measure->analyze end End analyze->end

References

Pharmacological Profile of 2C-iP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed pharmacological data for 2C-iP (4-Isopropyl-2,5-dimethoxyphenethylamine) is exceptionally limited. The physiological and toxicological properties of this specific compound have not been formally investigated in detail[1]. Therefore, this document provides an inferred pharmacological profile based on the well-characterized properties of the broader 2C family of psychedelic phenethylamines, such as 2C-B, 2C-I, 2C-C, 2C-P, and the 2C-T subclass. All data presented for specific analogues should be considered illustrative of the probable, but not confirmed, properties of this compound.

Introduction

This compound, or 4-Isopropyl-2,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the 2C series of phenethylamines[2][3][4]. First synthesized by Alexander Shulgin, this family of compounds is characterized by methoxy groups at the 2 and 5 positions of the benzene ring and various lipophilic substituents at the 4 position[2]. The 4-position substituent is a key determinant of a compound's potency and duration of action[2]. Like other members of the 2C family, the psychoactive effects of this compound are presumed to be mediated primarily through interaction with the serotonergic system, particularly the 5-HT₂ subclass of receptors[2]. Human anecdotal reports suggest an oral dose of 8-25 mg and a duration of 8-12 hours[2].

Pharmacodynamics (Inferred)

The primary mechanism of action for 2C-x compounds is agonism at serotonin 5-HT₂ receptors[2]. Their psychedelic effects are specifically attributed to partial agonism at the 5-HT₂ₐ receptor subtype[2].

Based on data from related 2C compounds, this compound is expected to be a potent ligand for the 5-HT₂ₐ and 5-HT₂c receptors, with a lower affinity for the 5-HT₁ₐ receptor[2]. Most 2C drugs exhibit a 5- to 15-fold higher affinity for the 5-HT₂ₐ receptor over the 5-HT₂c receptor[2]. Unlike many other phenethylamine-based psychoactive substances, 2C compounds are generally inactive as monoamine releasing agents and have negligible affinity for the dopamine, serotonin, or norepinephrine transporters[2][5].

Table 1: Inferred Receptor Binding Affinities (Kᵢ, nM) of this compound Based on Related Analogues

Compound 5-HT₂ₐ 5-HT₂c 5-HT₁ₐ SERT DAT NET Reference
This compound Unknown Unknown Unknown Unknown Unknown Unknown
2C-T-2 22 nM 100 nM 1500 nM >10,000 nM >10,000 nM >10,000 nM [3]
2C-T-4 1 nM 40 nM 150 nM >4,000 nM >4,000 nM >4,000 nM [3]
2C-T-7 6 nM 59 nM 1500 nM >10,000 nM >10,000 nM >10,000 nM [3]
2C-I 16 nM (h) - - >10,000 nM >10,000 nM >10,000 nM [6]

| 2C-B | 1.2 nM (EC₅₀) | 0.63 nM (EC₅₀) | - | >10,000 nM | >10,000 nM | >10,000 nM |[7] |

Note: Data for 2C-B are functional potencies (EC₅₀), not binding affinities (Kᵢ). Data for 2C-I transporter affinity is from Eshleman et al., 2013 as cited in[6].

2C compounds are classified as partial agonists at the 5-HT₂ₐ and 5-HT₂B receptors[3][4]. This partial agonism is believed to be responsible for their psychedelic effects, distinguishing them from full agonists. The activation of the Gq/G₁₁ signaling pathway is the primary downstream consequence of 5-HT₂ₐ receptor binding.

Table 2: Inferred Functional Activity (EC₅₀, nM) of this compound Based on Related Analogues

Compound 5-HT₂ₐ Activation 5-HT₂B Activation Reference
This compound Unknown Unknown
2C-T-2 10 nM 44 nM [3]
2C-T-4 1 nM 50 nM [3]
2C-T-7 53 nM 370 nM [3]

| 2C-B | 1.2 nM | 13 nM |[7] |

Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled GPCR, initiates a well-defined intracellular signaling cascade. This pathway is central to the pharmacological effects of all serotonergic psychedelics, including presumably this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/G11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand This compound Ligand->Receptor Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets

Figure 1: Inferred 5-HT₂ₐ Receptor Gq Signaling Pathway for this compound.
In Vivo Pharmacology (Inferred)

Animal models provide behavioral proxies for assessing the psychedelic potential of novel compounds. For the 2C class, the head-twitch response (HTR) and drug discrimination paradigms are the most relevant.

  • Head-Twitch Response (HTR): The HTR in rodents is a reliable behavioral marker for 5-HT₂ₐ receptor activation and is considered a proxy for hallucinogenic potential in humans. Studies have shown that 2C-I induces a dose-dependent HTR in mice, an effect that is completely blocked by the selective 5-HT₂ₐ antagonist M100,907[2]. It is highly probable that this compound would also induce this response.

  • Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects of a specific drug. Other psychoactive compounds are then tested to see if they "substitute" for the training drug, indicating a shared mechanism of action. Various 2C compounds have been shown to fully substitute for the discriminative stimulus effects of known psychedelics like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD[8][9].

  • Abuse Potential and Neurotoxicity: Studies on 2C-C and 2C-P indicate that these compounds can have abuse potential, as demonstrated by conditioned place preference and self-administration behaviors in rodents[8]. At high doses, these compounds were also shown to induce neuroinflammation, evidenced by microglial activation in the striatum[8].

Pharmacokinetics (Inferred)

The metabolism of 2C drugs is primarily carried out by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B[2][5]. Cytochrome P450 enzymes appear to play a minor role. This metabolic pathway implies a significant potential for drug-drug interactions. Co-administration of 2C compounds with Monoamine Oxidase Inhibitors (MAOIs) can lead to dramatically increased bioavailability and duration of effect, heightening the risk of toxicity and overdose[5].

Appendix: Generalized Experimental Protocols

The following protocols are generalized methodologies based on standard practices in pharmacology for characterizing compounds like this compound.

This assay quantifies the affinity of a test ligand (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture & Membrane Preparation: HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

  • Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Competition Binding: A range of concentrations of the unlabeled test compound (this compound) is added to the wells.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis N1 Culture cells expressing target receptor (e.g., 5-HT2A) N2 Harvest cells and prepare membrane homogenates N1->N2 N3 Incubate membranes with Radioligand + varying [this compound] N2->N3 N4 Rapidly filter to separate bound from free radioligand N3->N4 N5 Measure radioactivity on filters via scintillation N4->N5 N6 Plot % Inhibition vs. [this compound] N5->N6 N7 Calculate IC50 via non-linear regression N6->N7 N8 Calculate Ki using Cheng-Prusoff equation N7->N8

Figure 2: Generalized workflow for a radioligand binding assay.

This assay measures the functional potency (EC₅₀) and efficacy of a compound at a Gq-coupled receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP₁).

Methodology:

  • Cell Culture: HEK293 cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are seeded in 96-well plates.

  • Labeling: Cells are incubated overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Stimulation: The labeling medium is removed, and cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates. A range of concentrations of the test agonist (this compound) is then added.

  • Incubation: The cells are incubated to allow for receptor activation and subsequent accumulation of [³H]IPs.

  • Lysis and Extraction: The reaction is stopped by adding a lysis buffer (e.g., formic acid). The cell lysates containing the accumulated [³H]IPs are collected.

  • Purification: The [³H]IPs are separated from the free [³H]inositol using anion exchange chromatography columns.

  • Scintillation Counting: The amount of eluted [³H]IPs is quantified using a liquid scintillation counter.

  • Data Analysis: The data are plotted as radioactivity (counts per minute) versus log[agonist concentration] and fitted to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like serotonin.

IP_Accumulation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Quantification & Analysis N1 Seed 5-HT2A-expressing cells in 96-well plates N2 Label cells overnight with myo-[3H]inositol N1->N2 N3 Add LiCl buffer, then stimulate with varying [this compound] N2->N3 N4 Incubate to allow [3H]IP accumulation N3->N4 N5 Lyse cells and collect supernatant N4->N5 N6 Isolate [3H]IPs via anion exchange chromatography N5->N6 N7 Quantify [3H]IPs via scintillation counting N6->N7 N8 Plot dose-response curve to determine EC50 & Emax N7->N8

Figure 3: Generalized workflow for an inositol phosphate accumulation assay.

This in vivo assay measures the frequency of a specific head movement in mice or rats, which is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are housed and allowed to acclimate to the facility and testing room conditions.

  • Drug Administration: Animals are divided into groups and administered various doses of the test compound (e.g., this compound) or vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection. For antagonist studies, a compound like M100,907 would be administered prior to the agonist.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).

  • Behavioral Scoring: The number of head twitches is counted by a trained observer (blinded to the treatment condition) over a set period of time (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head. Alternatively, an automated system using a head-mounted magnet and a magnetometer coil can be used for objective quantification[2].

  • Data Analysis: The total number of head twitches per group is averaged. The data are analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of the drug dose compared to the vehicle control. A dose-response curve can be generated to determine the ED₅₀ for inducing the HTR.

References

In Vitro Profile of 2,5-Dimethoxy-4-isopropylphenethylamine (2C-iP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacology of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP), a lesser-known member of the 2C class of psychedelic phenethylamines. Due to a lack of direct in vitro studies on this compound, this document leverages data from structurally similar compounds, particularly the amphetamine analog, 4-propyl-2,5-dimethoxyamphetamine, to infer its likely pharmacological profile. The primary molecular target of the 2C-x series is the serotonin 5-HT2A receptor, where they act as agonists.[1] This guide outlines the presumed receptor binding affinities, functional activities, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further research into this and related compounds.

Introduction

The 2C family of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, are recognized for their potent psychedelic effects, primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[1] While compounds such as 2C-B and 2C-I have been more extensively studied, the in vitro pharmacology of this compound (2,5-dimethoxy-4-isopropylphenethylamine) remains largely uncharacterized in publicly available literature. This guide aims to fill this knowledge gap by providing a detailed technical overview based on available data from closely related analogs and established methodologies for characterizing 5-HT2A receptor agonists.

Quantitative Pharmacological Data

CompoundReceptorAssay TypeValueUnitsReference
4-propyl-2,5-dimethoxyamphetamine 5-HT2ABinding Affinity (Ki)Data not provided[2]
5-HT2AFunctional Potency (EC50)1-9nM[2]

Note: The original study presented a range for the EC50 value.

Presumed Mechanism of Action and Signaling Pathways

Like other members of the 2C family, this compound is presumed to exert its primary effects through agonism at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[3] Activation of the 5-HT2A receptor by an agonist like this compound is expected to initiate a canonical intracellular signaling cascade through the Gq/G11 protein. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4]

Signaling Pathway Diagram

5-HT2A Receptor Signaling Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to & Activates Gq/G11 Gq/G11 5-HT2A Receptor->Gq/G11 Activates PLC PLC Gq/G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates

Caption: Presumed 5-HT2A receptor signaling cascade initiated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be necessary to fully characterize the pharmacology of this compound.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

    • Cells are grown to 80-90% confluency, harvested, and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in fresh assay buffer.

  • Binding Assay Protocol:

    • The assay is performed in a 96-well plate format.

    • Each well contains:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand (e.g., [3H]ketanserin or [125I]DOI) at a concentration near its Kd.

      • 50 µL of competing ligand (this compound) at various concentrations.

      • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).

    • The plate is incubated for 60 minutes at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Filters are washed three times with ice-cold assay buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Data is analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cell Culture Cell Culture Membrane Homogenization Membrane Homogenization Cell Culture->Membrane Homogenization Centrifugation Centrifugation Membrane Homogenization->Centrifugation Membrane Resuspension Membrane Resuspension Centrifugation->Membrane Resuspension Plate Setup Plate Setup Membrane Resuspension->Plate Setup Incubation Incubation Plate Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for a typical radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay for Functional Activity

This assay measures the functional potency (EC50) and efficacy of this compound by quantifying the accumulation of inositol phosphates, a downstream product of 5-HT2A receptor activation.

  • Cell Culture and Labeling:

    • HEK 293 cells stably expressing the human 5-HT2A receptor are seeded in 24-well plates.

    • Cells are incubated overnight in inositol-free DMEM containing [3H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

  • IP Accumulation Assay Protocol:

    • After labeling, cells are washed with serum-free DMEM.

    • Cells are pre-incubated with assay medium containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Cells are then stimulated with various concentrations of this compound for 60 minutes at 37°C.

    • The reaction is terminated by the addition of ice-cold perchloric acid (0.5 M).

    • The cell lysates are neutralized with KOH.

    • The [3H]inositol phosphates are separated from free [3H]inositol by anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • The eluted [3H]IPs are quantified by liquid scintillation counting.

    • Data is analyzed using non-linear regression to determine the EC50 and maximal response (Emax).

Experimental Workflow: IP Accumulation Assay

IP Accumulation Assay Workflow cluster_0 Preparation cluster_1 Stimulation & Lysis cluster_2 Quantification Cell Seeding Cell Seeding Radiolabeling Radiolabeling Cell Seeding->Radiolabeling Washing Washing Radiolabeling->Washing LiCl Pre-incubation LiCl Pre-incubation Washing->LiCl Pre-incubation Agonist Stimulation Agonist Stimulation LiCl Pre-incubation->Agonist Stimulation Lysis Lysis Agonist Stimulation->Lysis Chromatography Chromatography Lysis->Chromatography Scintillation Counting Scintillation Counting Chromatography->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Workflow for an inositol phosphate accumulation assay.

Conclusion

While direct in vitro studies on this compound are currently lacking, the available data on structurally related 4-alkyl-2,5-dimethoxyamphetamines strongly suggest that this compound is a potent agonist at the 5-HT2A receptor. The technical protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake a thorough in vitro characterization of this compound. Such studies are crucial for understanding the full pharmacological profile of this compound and for the rational design of future psychoactive and therapeutic agents. Further research is warranted to definitively determine the binding affinities, functional potencies, and potential for biased agonism of this compound at the 5-HT2A receptor and other serotonin receptor subtypes.

References

Neurochemical Profile of 2C-iP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of 2-(2,5-dimethoxy-4-isopropylphenyl)ethanamine (2C-iP), a synthetic phenethylamine. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this document synthesizes available information on the broader 2C-x family of compounds and closely related analogs to infer the likely neurochemical profile of this compound. The primary mechanism of action for the 2C-x series is agonism at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate their psychedelic effects. This guide presents comparative in vitro receptor affinity and functional activity data for structurally similar compounds, outlines detailed experimental protocols for key assays, and provides visualizations of the relevant signaling pathways to support further research and drug development efforts.

Introduction

This compound is a member of the 2C family of psychedelic phenethylamines, first synthesized by Alexander Shulgin. These compounds are characterized by methoxy groups at the 2 and 5 positions of the benzene ring and a lipophilic substituent at the 4 position. The nature of the 4-position substituent significantly influences the potency and duration of action. Like other members of the 2C family, the psychedelic effects of this compound are primarily attributed to its interaction with the serotonin 5-HT₂ₐ receptor. Understanding the detailed neurochemical profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic or toxicological implications.

In Vitro Pharmacology

One study by Nichols and colleagues indicated that 2C-iBu (4-isobutyl-2,5-dimethoxyphenethylamine) is a more potent and efficacious serotonin 5-HT₂ₐ receptor agonist than several other 2C drugs, including this compound.[2][3][4][5] This suggests that this compound possesses significant activity at this receptor, though with a comparatively lower potency than its isobutyl analog.

For comparative purposes, the following tables summarize the receptor binding affinities (Kᵢ) and functional activities (EC₅₀) for closely related 2C-x compounds.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Selected 2C-x Compounds
Compound5-HT₂ₐ5-HT₂C5-HT₁ₐ
2C-B13 ± 347 ± 11>10,000
2C-E11 ± 252 ± 13>10,000
2C-I8 ± 142 ± 5>10,000
2C-P5 ± 139 ± 9>10,000

Data for 2C-x compounds are indicative and sourced from comparative studies. Specific values for this compound are not available.

Table 2: Functional Activity (EC₅₀, nM) at Serotonin Receptors for Selected 2C-x Compounds
Compound5-HT₂ₐ (Ca²⁺ flux)5-HT₂C (IP₁ accumulation)
2C-B1.64.1
2C-E1.05.0
2C-I1.24.5
2C-P0.83.5

Data for 2C-x compounds are indicative and sourced from comparative studies. Specific values for this compound are not available.

Signaling Pathways

The primary molecular target of this compound is the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR).[1][6][7][8][9][10] Activation of the 5-HT₂ₐ receptor initiates a signaling cascade through the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺). These downstream signaling events are believed to be responsible for the profound effects on perception and cognition associated with psychedelic compounds.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to G_Protein Gq/G11 5-HT2A_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Excitation Neuronal Excitation Ca_Release->Neuronal_Excitation PKC_Activation->Neuronal_Excitation

5-HT₂ₐ Receptor Signaling Pathway

Effects on Dopaminergic Systems

Some studies on 2C-x compounds have suggested a potential for indirect effects on the dopamine system. For instance, 2C-P has been shown to decrease the expression of the dopamine transporter (DAT) and increase its phosphorylation in the nucleus accumbens of rodents.[10] This could lead to increased extracellular dopamine levels and may contribute to the reinforcing properties observed for some compounds in this class. While direct evidence for this compound is lacking, it is plausible that it may share some of these properties. Further investigation through in vivo microdialysis is warranted to confirm these effects.

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., human 5-HT₂ₐ).

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT₂ₐ receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand (e.g., unlabeled ketanserin).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with 5-HT2A Receptors Start->Membrane_Prep Incubate Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End Microdialysis_Workflow Start Start Surgery Implant Guide Cannula in Rat Brain Start->Surgery Recovery Allow Animal to Recover Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Administer_Drug Administer this compound Baseline_Collection->Administer_Drug Post_Drug_Collection Collect Post-Administration Dialysate Samples Administer_Drug->Post_Drug_Collection Analysis Analyze Samples via HPLC-ED Post_Drug_Collection->Analysis Data_Interpretation Interpret Neurotransmitter Level Changes Analysis->Data_Interpretation End End Data_Interpretation->End

References

Receptor Binding Affinity of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the psychedelic phenethylamine 2C-iP. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and visual representations of key biological processes associated with this compound.

Core Concepts in Receptor Binding Affinity

The interaction of a ligand, such as this compound, with a receptor is quantified by its binding affinity. This is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.[1] Functional activity, the ability of the ligand to elicit a biological response upon binding, is often quantified by the half-maximal effective concentration (EC50).

Receptor Binding Profile of this compound and Analogs

Quantitative data on the receptor binding affinity and functional activity of this compound and its structurally related analogs are summarized below. The primary targets for the 2C-X series of compounds are the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is believed to mediate their psychedelic effects.[2][3][4]

CompoundReceptorKi (nM)EC50 (nM)Efficacy (%)Reference
2C-P5-HT2A26 ± 414 ± 486 ± 3Rickli et al., 2015
5-HT2B120 ± 20100 ± 2085 ± 4Rickli et al., 2015
5-HT2C49 ± 1137 ± 1191 ± 4Rickli et al., 2015
5-HT1A>10,000--Rickli et al., 2015
D1>10,000--Rickli et al., 2015
D2>10,000--Rickli et al., 2015
D3>10,000--Rickli et al., 2015
α1A1,400 ± 300--Rickli et al., 2015
H1>10,000--Rickli et al., 2015
SERT6,500 ± 1,100--Rickli et al., 2015
DAT>10,000--Rickli et al., 2015
NET>10,000--Rickli et al., 2015
TAAR1 (rat)1,100 ± 100--Rickli et al., 2015
DOiP5-HT2A61 ± 14110 ± 1069 ± 2Luethi et al., 2018
5-HT2B4,200 ± 1,500>10,000-Luethi et al., 2018
5-HT2C380 ± 501,100 ± 10066 ± 3Luethi et al., 2018
5-HT1A>10,000--Luethi et al., 2018

Note: 2C-P (2,5-dimethoxy-4-propylphenethylamine) is a close structural analog of this compound. DOiP (2,5-dimethoxy-4-isopropylamphetamine) is the amphetamine analog of this compound. Data for these compounds are presented as the closest available approximations for the receptor binding profile of this compound.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the determination of receptor binding affinity and functional activity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target human receptor.

  • A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor)

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gq-coupled receptor like 5-HT2A.

Materials:

  • HEK 293 cells expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • Test compound (e.g., this compound).

  • A fluorescence plate reader.

Procedure:

  • Cell Culture: HEK 293 cells expressing the 5-HT2A receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The data are analyzed to generate concentration-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the efficacy (the maximal response relative to a reference full agonist) are determined.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Cell Membranes expressing Receptor mix Mix Components in 96-well plate prep1->mix prep2 Radioligand prep2->mix prep3 Test Compound (e.g., this compound) prep3->mix incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count ic50 Determine IC50 count->ic50 cheng_prusoff Calculate Ki via Cheng-Prusoff Equation ic50->cheng_prusoff ki_value Binding Affinity (Ki) cheng_prusoff->ki_value

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Activation

Gq_Signaling_Pathway ligand This compound receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Downstream Cellular Responses ca2->cellular_response pkc->cellular_response

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

References

Methodological & Application

Analytical Techniques for the Identification of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) is a synthetic phenethylamine with psychedelic properties. As a member of the 2C family of designer drugs, its identification and quantification are of significant interest in forensic toxicology, clinical chemistry, and pharmaceutical research. This document provides detailed application notes and experimental protocols for the analytical identification and quantification of this compound using various instrumental techniques.

Analytical Techniques Overview

The primary analytical techniques for the identification and quantification of this compound and related compounds include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and related phenethylamines using various analytical methods. It is important to note that specific values may vary depending on the instrumentation, matrix, and validation protocol.

Analytical TechniqueAnalyteMatrixLinearity RangeLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Reference
LC-MS/MSGeneral NPSWhole Blood0.25–25 ng/mL--[1]
LC-MS/MSGeneral NPSHair-0.001–0.1 ng/mg-[2]
LC-MS/MS2C-EUrine1–1000 ng/mL-1 ng/mL[3]

NPS: Novel Psychoactive Substances

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of this compound, particularly in seized drug samples and biological matrices. Due to the polar nature of the primary amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

a. Sample Preparation (Blood/Plasma)

  • To 1 mL of blood or plasma, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., n-butyl chloride) under basic conditions (e.g., sodium carbonate buffer, pH 9.5).

  • Vortex the mixture for 10 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization.

b. Derivatization

  • To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for trimethylsilylation or heptafluorobutyric acid anhydride (HFBA) for acylation.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

c. GC-MS Instrumental Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

d. Expected Mass Spectra

The mass spectrum of derivatized this compound will show characteristic fragments. For the heptafluorobutyryl (HFB) derivative, key fragments would be expected from the cleavage of the ethylamine side chain and the aromatic moiety. The mass spectrum of this compound HFB can be found in spectral databases.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological fluids without the need for derivatization.

a. Sample Preparation (Urine)

  • To 1 mL of urine, add an appropriate deuterated internal standard.

  • Dilute the sample with 1 mL of mobile phase A.

  • Vortex and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

b. LC-MS/MS Instrumental Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Initial: 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions need to be determined by infusing a standard of this compound. Likely precursor ion would be the protonated molecule [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

a. Sample Preparation

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Instrumental Parameters

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

c. Expected Spectral Features

  • ¹H NMR: Signals corresponding to the aromatic protons, methoxy groups, the isopropyl group (a doublet for the methyls and a septet for the methine proton), and the ethylamine side chain protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, methoxy carbons, isopropyl carbons, and the ethylamine side chain carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the this compound molecule.

a. Sample Preparation

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

b. FTIR Instrumental Parameters

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

c. Expected Spectral Features

  • N-H stretching: Around 3300-3400 cm⁻¹ (primary amine).

  • C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Around 1500-1600 cm⁻¹.

  • C-O stretching (methoxy groups): Around 1000-1300 cm⁻¹.

  • N-H bending: Around 1600 cm⁻¹.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Blood_Plasma Blood/Plasma Sample Extraction Liquid-Liquid Extraction Blood_Plasma->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Addition of Derivatizing Agent & Heating Reconstitution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Dilution Dilution & Centrifugation Urine_Sample->Dilution LC_Injection LC Injection Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Scanning CID->MS2 Analytical_Techniques_Relationship cluster_techniques Analytical Techniques Identification Identification & Quantification of this compound GCMS GC-MS Identification->GCMS Screening & Confirmation LCMSMS LC-MS/MS Identification->LCMSMS Quantification & High Sensitivity NMR NMR Identification->NMR Unambiguous Structure Elucidation FTIR FTIR Identification->FTIR Functional Group Identification

References

Application Note: Analysis of 2C-iP by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(propan-2-yl)ethan-1-amine (2C-iP), a substituted phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine group, a derivatization step is crucial for improving the chromatographic resolution and thermal stability of the analyte. This document outlines the procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation. Representative quantitative data and expected fragmentation patterns are also presented.

Introduction

Substituted phenethylamines are a broad class of compounds with various psychoactive properties. The analysis of these compounds is of significant interest in forensic toxicology, clinical chemistry, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, the direct analysis of polar compounds containing amine functional groups, such as this compound, can be challenging due to poor peak shape and potential thermal degradation in the GC system.[3]

To overcome these challenges, derivatization is employed to convert the polar amine group into a less polar and more volatile derivative.[4][5] This application note describes a robust method for the analysis of this compound in solution, involving derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) to form the corresponding trifluoroacetyl (TFA) derivative prior to GC-MS analysis.[6][7]

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the preparation of a stock solution and subsequent derivatization.

Materials:

  • This compound standard

  • Methanol (or other suitable volatile organic solvent)[8]

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • Ethyl acetate

  • 2 mL autosampler vials with inserts[8]

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation: Dilute the stock solution with methanol to a working concentration of approximately 10 µg/mL.[8]

  • Evaporation: Transfer 100 µL of the working solution to a 2 mL autosampler vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

  • Derivatization:

    • Add 50 µL of ethyl acetate to the dried residue.

    • Add 50 µL of MBTFA to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the this compound-TFA derivative.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column[6][7]
Injection Volume1.0 µL[6]
Inlet Temperature250°C[6]
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.32 mL/min[6]
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 4 min[6]
Mass Spectrometer
Ion Source Temp.200°C[6]
Interface Temp.280°C[6]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

The following table summarizes representative quantitative data for the analysis of this compound-TFA. This data is illustrative and should be determined experimentally for each specific instrument and method.

ParameterValue
Retention Time (min)~10.5
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity (R²)>0.995
Calibrator Range5 - 500 ng/mL
Mass Spectral Data (Predicted)

The identification of this compound-TFA is confirmed by its mass spectrum. The following table lists the predicted major fragment ions for the trifluoroacetyl derivative of this compound.

m/zProposed Fragment Ion
417[M]+ (Molecular Ion)
402[M-CH3]+ (Loss of a methyl group from the isopropyl moiety)
266[CH3O)2(I)C6H2CH2CH2]+ (Benzylic cleavage)
151[CF3CONHCH(CH3)2]+ (Fragment containing the derivatized amine)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Stock Stock Solution (1 mg/mL in Methanol) Sample->Stock Working Working Solution (10 µg/mL) Stock->Working Evap Evaporation to Dryness Working->Evap Deriv Derivatization with MBTFA (70°C for 30 min) Evap->Deriv Final Final Sample in Vial Deriv->Final Injection GC Injection (1 µL, Splitless) Final->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Qual Qualitative Analysis (Library Search) Detection->Qual Quant Quantitative Analysis (SIM Mode) Detection->Quant Report Final Report Qual->Report Quant->Report

GC-MS Experimental Workflow for this compound Analysis.
Logical Relationship for Analyte Identification

This diagram illustrates the logical process of identifying an analyte using GC-MS data.

Analyte_Identification cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Comparison cluster_result Result RT Retention Time (RT) CompRT Compare RT with Standard RT->CompRT MS Mass Spectrum MolIon Molecular Ion MS->MolIon Frag Fragment Ions MS->Frag CompMS Compare MS with Library/Standard MS->CompMS Ident Positive Identification CompRT->Ident CompMS->Ident

Logical flow for analyte identification by GC-MS.

Conclusion

The described GC-MS method with a prior derivatization step using MBTFA is a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The derivatization is essential to achieve good chromatographic performance for this phenethylamine derivative. The provided instrumental parameters and predicted mass spectral data serve as a solid foundation for method development and validation in research and analytical laboratories.

References

Application Note and Protocol: Quantitative Analysis of 2C-iP in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction, and provides optimized chromatographic and mass spectrometric conditions for the analysis. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for preclinical and clinical studies involving this compound. While this document provides a detailed procedural template, method validation is required before implementation for sample analysis.

Introduction

This compound is a synthetic phenethylamine with psychedelic properties. As with other emerging psychoactive substances, sensitive and specific analytical methods are crucial for pharmacokinetic studies, toxicological screening, and monitoring in clinical research.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of xenobiotics in complex biological matrices due to its high sensitivity and selectivity.[2][3] This application note provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, offering a reliable starting point for method development and validation.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d6 (or other suitable internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB 1cc, 30 mg)

Sample Preparation

A combination of protein precipitation and solid-phase extraction is utilized to ensure a clean sample for LC-MS/MS analysis, which is crucial for minimizing matrix effects and ensuring robust performance.[4]

  • Spiking: To 200 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d6 in 50% methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of this compound.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of deionized water to reduce the organic content before loading onto the SPE cartridge.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

Effective chromatographic separation is essential to resolve the analyte from endogenous matrix components.[4]

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
Mass Spectrometry

The mass spectrometer should be a triple quadrupole instrument capable of multiple reaction monitoring (MRM) for sensitive and specific detection.[5]

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Capillary Voltage: 3.0 kV

Table 2: Optimized MRM Transitions and Parameters for this compound and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound208.2165.13015
This compound208.2150.13025
This compound-d6 (IS)214.2171.13015

(Note: The m/z values for this compound and its fragments are predicted based on its chemical structure and may require experimental optimization.)

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 3: Illustrative Calibration Curve Data for this compound in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
0.10.0052102.1
0.50.024998.8
10.0511101.5
50.2563100.2
100.509899.6
502.5431100.8
1005.102499.1
  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus the nominal concentration should be performed. A weighting factor of 1/x² is often appropriate.

Table 4: Illustrative Precision and Accuracy Data for this compound Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)CV (%)Accuracy (%)
LLOQ0.10.1036.8103.0
Low0.30.2955.298.3
Mid88.124.5101.5
High8078.93.998.6

Experimental Workflow Diagram

LCMS_Workflow start Start: Human Plasma Sample spike Spike with Internal Standard (this compound-d6) start->spike 200 µL precip Protein Precipitation (Cold Acetonitrile) spike->precip Add 600 µL ACN centrifuge Centrifugation (10,000 x g, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Dilute & Load evap Evaporation to Dryness spe->evap Elute with MeOH reconstitute Reconstitution in Mobile Phase evap->reconstitute 100 µL inject LC-MS/MS Analysis reconstitute->inject Inject 5 µL data Data Acquisition and Processing inject->data end End: Quantitative Results data->end

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2,5-Dimethoxy-4-isopropylphenyl)ethan-1-amine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2C-iP is a psychedelic phenethylamine of the 2C family.[1][2][3] As with any novel psychoactive substance, comprehensive analytical characterization is crucial for identification, purity assessment, and understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like this compound. These application notes provide a generalized protocol for the NMR analysis of this compound and related phenethylamines, offering guidance on sample preparation, data acquisition, and spectral interpretation. While specific experimental data for this compound is not widely published, the methodologies described herein are based on standard practices for the analysis of small organic molecules and data from structurally similar compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shift ranges for this compound. These predictions are based on the known effects of substituents on the chemical shifts of aromatic and aliphatic systems. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.5 - 7.0Singlet2H
-OCH₃3.7 - 3.9Singlet6H
-CH(CH₃)₂2.8 - 3.2Septet1H
-CH₂CH₂NH₂2.7 - 3.1Multiplet4H
-CH(CH₃)₂1.1 - 1.3Doublet6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Aromatic C (quaternary)145 - 155
Aromatic CH110 - 120
-OCH₃55 - 65
-CH₂NH₂35 - 45
-CH₂-Ar25 - 35
-CH(CH₃)₂25 - 35
-CH(CH₃)₂20 - 25

Experimental Protocols

The following are generalized protocols for the NMR analysis of a sample suspected to be this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules. For the hydrochloride salt of this compound, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) would be more appropriate.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • If necessary, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: As selected (e.g., CDCl₃, CD₃OD, D₂O).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-64 (adjust based on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: As selected.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. 2D NMR Spectroscopy (Optional but Recommended for Full Assignment):

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4][5][6][7][8]

  • COSY: Identifies ¹H-¹H spin-spin coupling networks.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei.[7]

  • HMBC: Shows correlations between ¹H and ¹³C nuclei over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[6]

Visualizations

The following diagrams illustrate key workflows relevant to the analysis of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr ftir FTIR Spectroscopy nmr->ftir purity Purity Assessment (e.g., HPLC) ftir->purity structure Structure Elucidation purity->structure report Reporting & Documentation structure->report

Caption: Analytical workflow for the characterization of a novel substance.

Synthesis_Workflow start 2,5-Dimethoxybenzaldehyde step1 Grignard Reaction with Isopropylmagnesium Bromide start->step1 intermediate1 2,5-Dimethoxy-α-isopropylbenzyl Alcohol step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 1-(2,5-Dimethoxyphenyl)-2-methylpropane step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 1-(4-Nitro-2,5-dimethoxyphenyl)-2-methylpropane step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 final_product This compound step4->final_product

Caption: A plausible synthetic route for this compound.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural elucidation of this compound and related compounds. The protocols and predicted data provided in these application notes serve as a comprehensive guide for researchers. While the provided chemical shifts are predictive, they offer a solid foundation for the interpretation of experimental data. For unequivocal structural confirmation, a complete set of 1D and 2D NMR experiments should be performed.

References

Application Notes and Protocols for In Vivo Experimental Design of 2C-iP Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a psychedelic compound belonging to the 2C family of phenethylamines. Like other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin 5-HT2A receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily engages the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream intracellular signaling cascades.[1] A thorough in vivo characterization of this compound is essential to understand its pharmacological profile, psychoactive effects, and therapeutic potential.

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to study this compound in rodent models. The protocols detailed below cover behavioral assays, pharmacokinetic analysis, and post-mortem molecular analyses to provide a multi-faceted understanding of the compound's effects.

Note: There is a lack of published in vivo data specifically for this compound. Therefore, the proposed dosage ranges and expected outcomes are extrapolated from studies on structurally related compounds such as 2C-I and 2C-B. It is imperative to conduct initial dose-finding and pharmacokinetic studies to establish the appropriate parameters for this compound.

Data Presentation: Quantitative Effects of Related 2C Compounds

The following tables summarize quantitative data from in vivo studies of 2C-I and 2C-B, which can serve as a preliminary guide for designing experiments with this compound.

Table 1: Head-Twitch Response (HTR) in Mice

CompoundDose (mg/kg, SC)Mean HTR Count (± SEM)Observation Period (min)
2C-I1Significantly increased vs. vehicle30
2C-I393.8 ± 7.430
2C-I10Significantly increased vs. vehicle30

Data extracted from a study on the effects of 2C-I on head-twitch response in mice.[2] SC: Subcutaneous injection.

Table 2: Locomotor Activity in Rodents

CompoundDose (mg/kg, IP)Animal ModelEffect on Locomotion
2C-BLow dosesRatBiphasic: Initial inhibition followed by excitation
2C-BHigh doses (50 mg/kg)RatTemporally biphasic: Initial decrease followed by an increase
2C-C30MouseReduced locomotor activity
2C-P30MouseReduced locomotor activity
2C-I10 (for 4 days)MouseImpaired locomotion performance
2C-B10 (for 4 days)MouseImpaired locomotion performance

Data compiled from studies on the behavioral effects of 2C compounds in rodents.[3][4][5] IP: Intraperitoneal injection.

Experimental Protocols

Preliminary Studies

Objective: To determine the effective dose range of this compound for inducing behavioral effects and to characterize its pharmacokinetic profile in the chosen animal model.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare a range of doses based on related compounds (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

  • Administration: Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Blood Sampling: For pharmacokinetics, collect blood samples at multiple time points post-administration (e.g., 15, 30, 60, 120, 240, and 360 minutes).

  • Behavioral Observation: Concurrently with blood sampling, observe the animals for overt behavioral changes and record the incidence of head-twitch responses.

  • Analysis: Analyze plasma samples for this compound concentration using LC-MS/MS to determine key pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC).[6] Plot the dose-response curve for the head-twitch response to identify the ED50.

Behavioral Assays

Objective: To quantify the hallucinogenic-like potential of this compound. The HTR is a rapid, side-to-side head movement in rodents that is highly correlated with 5-HT2A receptor activation and hallucinogenic potency in humans.[7]

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Habituation: Acclimate mice to the observation chambers (e.g., standard shoebox cages) for at least 30 minutes before drug administration.

  • Drug Administration: Administer vehicle or this compound at the predetermined doses (from the pilot study) via IP or SC injection.

  • Observation: Immediately after injection, place the mouse in the observation chamber. Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory sniffing.[2]

  • Data Analysis: Analyze the total number of head twitches. Data can be binned into time intervals (e.g., 5-minute bins) to assess the time course of the effect.

Objective: To assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior.

Protocol:

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with a video camera mounted above. The arena floor is typically divided into a central and a peripheral zone.

  • Animals: Male rats or mice.

  • Procedure:

    • Administer vehicle or this compound.

    • After a predetermined pretreatment time (based on pharmacokinetic data), place the animal in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 15-30 minutes).

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.

  • Data Analysis: Compare the parameters between the vehicle and this compound treated groups. A decrease in center time is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects.

Molecular and Neurochemical Analyses

Objective: To investigate the effects of this compound on 5-HT2A receptor signaling pathways and downstream gene expression in the brain.

Protocol:

  • Tissue Collection: At the time of peak drug effect (determined from pharmacokinetic and HTR studies), euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, striatum).

  • Western Blotting for Signaling Proteins:

    • Homogenize brain tissue in lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-PLC, phospho-PKC, phospho-ERK, and total protein levels for normalization).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.[8]

  • Quantitative PCR (qPCR) for Immediate Early Genes:

    • Extract total RNA from brain tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers for immediate early genes (e.g., c-Fos, Egr-2, Arc) and a housekeeping gene for normalization.[9]

  • Data Analysis: Quantify changes in protein phosphorylation and gene expression relative to the vehicle-treated control group.

Objective: To measure real-time changes in extracellular levels of serotonin and dopamine in specific brain regions following this compound administration.

Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens) of anesthetized rats. Allow for a recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer this compound and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Neurotransmitter Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC with electrochemical detection (HPLC-ECD).[10]

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.

Mandatory Visualizations

G cluster_0 5-HT2A Receptor Signaling Cascade This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression) Ca_Release->Downstream_Effects PKC->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

G cluster_workflow In Vivo Experimental Workflow for this compound Dose_Finding Dose-Response & PK Pilot Study Behavioral_Testing Behavioral Assays (HTR, OFT) Dose_Finding->Behavioral_Testing Inform Dose Selection Neurochemical_Analysis In Vivo Microdialysis Dose_Finding->Neurochemical_Analysis Inform Timing Molecular_Analysis Post-Mortem Molecular Analysis (Western Blot, qPCR) Behavioral_Testing->Molecular_Analysis Correlate with Behavior Data_Integration Data Integration & Analysis Behavioral_Testing->Data_Integration Neurochemical_Analysis->Data_Integration Molecular_Analysis->Data_Integration

Caption: Proposed In Vivo Experimental Workflow for this compound Characterization.

References

Acknowledgment of Limited Data and Guidance for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The following information is synthesized from publicly available data and is intended for informational purposes for researchers, scientists, and drug development professionals. The compound 2C-iP (2,5-dimethoxy-4-iodophenethylamine) is a psychedelic substance and a controlled substance in many jurisdictions. All research involving this compound must be conducted in strict compliance with all applicable laws, regulations, and institutional guidelines. Appropriate licensing, ethical review board approval, and adherence to animal welfare protocols are mandatory. The information provided here is not a substitute for a thorough literature review and consultation with experts in the field of pharmacology and toxicology.

Introduction

This compound is a psychedelic phenethylamine of the 2C family. While its effects in humans have been anecdotally reported, formal scientific investigation into its pharmacokinetics, pharmacodynamics, and safety profile in animal models is limited in the publicly available scientific literature. This document aims to provide a framework for researchers designing studies with this compound by summarizing the available information and outlining general protocols for the administration and study of similar compounds in animal models. Due to the scarcity of specific data on this compound, some information is extrapolated from studies of structurally related compounds. Researchers should use this information as a starting point and conduct thorough dose-finding and safety studies.

Quantitative Data Summary

There is a significant lack of published quantitative data on the dosage and administration of this compound in animal research. The following table is a template that researchers should aim to populate through their own rigorous, ethically approved studies. For illustrative purposes, hypothetical data points are included to demonstrate how such a table could be structured. These are not real data and should not be used for experimental design.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed Effects / AssayReference
Rat (Sprague-Dawley) Intraperitoneal (IP)Data Not Availablee.g., Head-twitch response, locomotor activity[Future Study]
Oral (PO)Data Not Availablee.g., Drug discrimination, pharmacokinetic analysis[Future Study]
Mouse (C57BL/6) Subcutaneous (SC)Data Not Availablee.g., Prepulse inhibition, conditioned place preference[Future Study]
Intravenous (IV)Data Not Availablee.g., Receptor binding studies (in vitro)[Future Study]

Experimental Protocols

Given the lack of specific published protocols for this compound, the following are generalized methodologies for key experiments used in the study of psychoactive compounds in animal models. These should be adapted and validated for this compound.

General Preparation of this compound for Administration
  • Salt Form: this compound is typically available as a hydrochloride (HCl) or hydrobromide (HBr) salt, which are generally more water-soluble than the freebase.

  • Vehicle Selection: A common vehicle for administration is sterile 0.9% saline. For less soluble compounds, a small percentage of a co-solvent like DMSO or Tween 80 may be used, but potential vehicle effects must be controlled for.

  • Preparation:

    • Accurately weigh the required amount of this compound salt.

    • Dissolve in the chosen vehicle. Gentle warming or sonication may aid dissolution.

    • Adjust the pH of the solution to physiological levels (pH 7.2-7.4) if necessary.

    • Sterile filter the solution (e.g., using a 0.22 µm syringe filter) before administration, especially for parenteral routes.

  • Concentration: The concentration should be calculated to allow for an appropriate injection volume (e.g., 1-10 mL/kg for rats, 5-10 mL/kg for mice).

Head-Twitch Response (HTR) Assay in Mice or Rats

The head-twitch response is a behavioral assay commonly used to assess the in vivo activity of 5-HT2A receptor agonists.

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are individually housed and acclimated to the testing room.

  • Administration: Administer the prepared this compound solution via the chosen route (e.g., IP or SC). A vehicle control group and a positive control group (e.g., psilocybin or DOI) should be included.

  • Observation: Immediately after administration, place the animal in a clean, transparent observation chamber.

  • Data Collection: Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is not part of normal grooming or exploratory behavior.

  • Analysis: Compare the frequency of head twitches between the different treatment groups.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway for this compound based on its presumed action as a 5-HT2A agonist and a general experimental workflow.

G cluster_0 Presumed this compound Signaling Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Triphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Downstream_Effects Downstream Cellular Effects (e.g., gene expression, neuronal excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Caption: Presumed signaling pathway of this compound via the 5-HT2A receptor.

G cluster_1 General Experimental Workflow for this compound in Animal Research Study_Design Ethical Approval & Study Design Dose_Prep Dose Preparation & Vehicle Selection Study_Design->Dose_Prep Administration This compound Administration (IP, SC, PO, etc.) Dose_Prep->Administration Animal_Acclimation Animal Acclimation Baseline Baseline Measurements (optional) Animal_Acclimation->Baseline Baseline->Administration Behavioral_Assay Behavioral Assays (e.g., HTR, Locomotion) Administration->Behavioral_Assay Physiological_Monitoring Physiological Monitoring (e.g., temperature, heart rate) Administration->Physiological_Monitoring Tissue_Collection Tissue Collection (e.g., brain, blood) Behavioral_Assay->Tissue_Collection Physiological_Monitoring->Tissue_Collection Data_Analysis Data Analysis & Statistical Evaluation Tissue_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies of this compound.

Application Notes and Protocols for Assessing the Behavioral Effects of 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a psychedelic compound belonging to the 2C family of phenethylamines. As a potent serotonin 5-HT2A receptor agonist, understanding its behavioral effects is crucial for preclinical research and drug development. These application notes provide a comprehensive overview of standard behavioral assays to characterize the in vivo effects of this compound and similar 5-HT2A agonists in rodent models. The protocols detailed below are foundational for assessing hallucinogenic potential, anxiolytic or anxiogenic properties, and general locomotor effects.

Disclaimer: Limited public data exists for the specific behavioral effects of this compound. The quantitative data presented herein is derived from studies on structurally related 2C-x compounds and well-characterized 5-HT2A agonists like DOI (2,5-dimethoxy-4-iodoamphetamine) and should be considered as a reference for study design. Researchers are advised to conduct dose-response studies to determine the optimal concentrations for this compound.

Key Behavioral Assays

A battery of behavioral tests is recommended to build a comprehensive profile of this compound's effects. The primary assays include:

  • Head-Twitch Response (HTR): A primary behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents.[1][2][3]

  • Open Field Test (OFT): Assesses general locomotor activity, exploratory behavior, and anxiety-like behavior.[4][5][6][7]

  • Elevated Plus Maze (EPM): A widely used assay to measure anxiety-like behavior.[8][9][10][11][12]

Data Presentation

The following tables summarize expected quantitative outcomes from behavioral assays based on studies of 2C-x compounds and other 5-HT2A agonists.

Table 1: Head-Twitch Response (HTR) in Mice

Treatment GroupDose Range (mg/kg, i.p.)Mean Head Twitches (per 30 min)Reference Compound
Vehicle (Saline)N/A< 5DOI
This compound (projected)0.1 - 3.0Dose-dependent increaseDOI
DOI1.025 ± 5DOI
DOI + 5-HT2A Antagonist1.0 + antagonist dose< 5DOI

Data is hypothetical for this compound and based on typical results for potent 5-HT2A agonists like DOI.

Table 2: Open Field Test (OFT) in Mice (5-minute duration)

ParameterVehicle2C-C (10 mg/kg)2C-P (10 mg/kg)
Total Distance Traveled (cm)2500 ± 3001800 ± 2501500 ± 200
Time in Center Zone (s)45 ± 1030 ± 825 ± 7
Rearing Frequency30 ± 520 ± 415 ± 3

*p < 0.05 compared to vehicle. Data adapted from a study on 2C-C and 2C-P, which may indicate that high doses of this compound could also decrease locomotor activity.[13]

Table 3: Elevated Plus Maze (EPM) in Mice (5-minute duration)

ParameterVehicleDOI (low dose)
Time in Open Arms (s)30 ± 850 ± 10
Open Arm Entries (%)20 ± 535 ± 7
Closed Arm Entries15 ± 314 ± 4

*p < 0.05 compared to vehicle. Low doses of 5-HT2A agonists like DOI have been shown to have anxiolytic effects.[8]

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head twitches as a measure of 5-HT2A receptor activation.

Materials:

  • Rodent observation chambers

  • Video recording system

  • This compound solution

  • Vehicle control (e.g., saline)

  • 5-HT2A agonist positive control (e.g., DOI)

  • 5-HT2A antagonist (e.g., M100907) for validation

  • Syringes and needles for administration

Procedure:

  • Habituate male C57BL/6J mice to the testing room for at least 60 minutes prior to the experiment.

  • Administer this compound, vehicle, or a positive control intraperitoneally (i.p.).

  • Immediately place the mouse in the observation chamber.

  • Record the behavior for a predefined period, typically 30-60 minutes.

  • A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[1]

  • For validation, a separate group of animals can be pre-treated with a 5-HT2A antagonist 15-30 minutes before the administration of this compound.

Data Analysis:

  • Quantify the total number of head twitches for each animal.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups.

Protocol 2: Open Field Test (OFT)

Objective: To assess locomotor activity, exploration, and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm) with a video tracking system.

  • This compound solution

  • Vehicle control

  • 70% ethanol for cleaning

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes.

  • Administer this compound or vehicle i.p. and return the animal to its home cage for a specified pre-treatment time (e.g., 15-30 minutes).

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for 5-10 minutes.

  • The video tracking system will record the animal's movement.

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • Locomotor Activity: Total distance traveled, mean velocity.

  • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.

  • Exploratory Behavior: Rearing frequency.

  • Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 3: Elevated Plus Maze (EPM)

Objective: To evaluate anxiety-like behavior based on the animal's aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video recording and analysis software.

  • This compound solution

  • Vehicle control

  • 70% ethanol for cleaning

Procedure:

  • Habituate mice to the testing room for at least 60 minutes.

  • Administer this compound or vehicle i.p. and allow for a pre-treatment period.

  • Place the mouse in the center of the maze, facing a closed arm.

  • Allow the mouse to freely explore the maze for 5 minutes.[12]

  • Record the session with an overhead camera.

  • Clean the maze with 70% ethanol between animals.

Data Analysis:

  • Anxiety-like Behavior: Time spent in the open arms versus the closed arms, percentage of entries into the open arms.

  • Locomotor Activity: Total number of arm entries.

  • Analyze the data using a t-test or ANOVA.

Visualizations

G cluster_0 Experimental Workflow for Behavioral Assessment of this compound A Animal Habituation (60 min) B Drug Administration (this compound or Vehicle, i.p.) A->B C Pre-treatment Period (15-30 min) B->C D Behavioral Assay C->D E Head-Twitch Response (30-60 min) D->E Hallucinogenic Potential F Open Field Test (5-10 min) D->F Locomotion & Anxiety G Elevated Plus Maze (5 min) D->G Anxiety H Data Acquisition & Analysis E->H F->H G->H

Caption: Experimental workflow for assessing the behavioral effects of this compound.

G This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Agonist Binding Gq/11 Protein Activation Gq/11 Protein Activation 5-HT2A Receptor->Gq/11 Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq/11 Protein Activation->Phospholipase C (PLC) Activation IP3 & DAG Production IP3 & DAG Production Phospholipase C (PLC) Activation->IP3 & DAG Production Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 & DAG Production->Intracellular Ca2+ Release Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation IP3 & DAG Production->Protein Kinase C (PKC) Activation Downstream Neuronal Effects Downstream Neuronal Effects Intracellular Ca2+ Release->Downstream Neuronal Effects Protein Kinase C (PKC) Activation->Downstream Neuronal Effects Behavioral Outputs Behavioral Outputs Downstream Neuronal Effects->Behavioral Outputs Head-Twitch Response Head-Twitch Response Behavioral Outputs->Head-Twitch Response Altered Locomotion Altered Locomotion Behavioral Outputs->Altered Locomotion Anxiety-like Behavior Anxiety-like Behavior Behavioral Outputs->Anxiety-like Behavior

Caption: Simplified 5-HT2A receptor signaling pathway leading to behavioral effects.

References

Application Notes and Protocols for Electrophysiological Recording with 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) is a lesser-known psychedelic compound belonging to the 2C family of phenethylamines. While its specific pharmacological profile is not extensively documented in peer-reviewed literature, its structural similarity to other 2C compounds, such as 2C-B, suggests that it likely acts as a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1][2][3] These receptors are known to play a crucial role in modulating neuronal excitability and synaptic transmission in various brain regions.[4][5][6]

These application notes provide a generalized framework and hypothetical protocols for investigating the electrophysiological effects of this compound on neuronal activity. The methodologies described are based on standard electrophysiological techniques and the presumed pharmacology of this compound as a 5-HT2A/2C receptor agonist.

Hypothetical Mechanism of Action and Signaling Pathway

It is hypothesized that this compound, like other 2C-x compounds, exerts its effects primarily through the activation of 5-HT2A and 5-HT2C receptors.[1][2][3] Activation of these G-protein coupled receptors (GPCRs) typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can modulate the activity of various ion channels, leading to changes in neuronal excitability. For instance, activation of 5-HT2C receptors has been shown to activate TRPC channels in certain neurons.[4]

Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane 2C_iP This compound 5HT2R 5-HT2A/2C Receptor 2C_iP->5HT2R Binds to GPCR Gq/11 5HT2R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates IonChannel Ion Channels (e.g., TRPC, K+ channels) Excitability Neuronal Excitability IonChannel->Excitability Alters Ca_release Ca2+ ER->Ca_release Releases PKC->IonChannel Modulates Ca_release->IonChannel Modulates Electrophysiology Experimental Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation (or Neuronal Culture) Transfer Transfer Slice/Plate to Recording Setup Slice_Prep->Transfer Solution_Prep Prepare ACSF and Internal Solutions Solution_Prep->Transfer Drug_Prep Prepare this compound dilutions Application Bath Apply this compound Drug_Prep->Application Patch Obtain Whole-Cell Patch-Clamp Recording Transfer->Patch Baseline Record Baseline Activity (5-10 min) Patch->Baseline Baseline->Application Post_Drug Record Post-Drug Activity (10-20 min) Application->Post_Drug Washout Washout with ACSF Post_Drug->Washout Analysis Analyze Electrophysiological Parameters Washout->Analysis Stats Statistical Comparison (Pre vs. Post Drug) Analysis->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols for Cell Culture Exposure to N6-(2-isopentenyl)adenosine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-isopentenyl)adenosine (2C-iP), also known as isopentenyladenosine (iPA), is a naturally occurring modified nucleoside that has garnered significant interest in cancer research due to its antiproliferative and pro-apoptotic properties. As a component of the cytokinin family, this compound has been shown to inhibit the growth of various cancer cell lines. These application notes provide detailed protocols for studying the effects of this compound in cell culture, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, quantitative data on its efficacy and a summary of its mechanism of action are presented to aid in the design and interpretation of experiments.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and isoprenoids. Specifically, this compound targets and inhibits farnesyl diphosphate synthase (FPPS) , a key enzyme in this pathway.

The inhibition of FPPS by this compound leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification of small GTPases, such as Ras and Rho, in a process called prenylation. The proper membrane localization and function of these proteins are critical for intracellular signaling pathways that control cell proliferation, survival, and cytoskeletal organization. By disrupting protein prenylation, this compound impairs these signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This effect has been observed to be more pronounced in cells with activated Ras signaling, such as K-ras transformed cells. The antiproliferative effects of this compound can be reversed by the addition of farnesol, a downstream product of the mevalonate pathway, further confirming the inhibitory action of this compound on FPPS.[1]

Quantitative Data

The antiproliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer6.2[2]
MCF-7Breast Cancer12.2[2]

Experimental Protocols

General Guidelines for this compound Handling and Cell Exposure
  • Solubility and Stock Solution Preparation: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Treatment: When treating cells, dilute the this compound stock solution in a complete cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should always be included in experiments.

  • Incubation Time: The optimal incubation time for this compound exposure will vary depending on the cell line and the specific assay being performed. Typical incubation times range from 24 to 72 hours.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • N6-(2-isopentenyl)adenosine (this compound)

  • DMSO (sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in a complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM. b. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells exposed to this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Suspension or adherent cancer cells

  • 6-well cell culture plates

  • N6-(2-isopentenyl)adenosine (this compound)

  • DMSO (sterile)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. b. Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting: a. Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant, by centrifugation. b. Suspension cells: Collect the cells by centrifugation. c. Wash the cells twice with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only). c. Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells

  • 6-well cell culture plates

  • N6-(2-isopentenyl)adenosine (this compound)

  • DMSO (sterile)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 500 µL of cold PBS. d. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. e. Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining: a. Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use the pulse width and pulse area parameters to exclude doublets and aggregates. c. Acquire data for at least 10,000 events per sample.

  • Data Analysis: a. Generate a histogram of PI fluorescence intensity. b. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 2C-iP_ext This compound (extracellular) 2C-iP_int This compound (intracellular) 2C-iP_ext->2C-iP_int Uptake FPPS Farnesyl Diphosphate Synthase (FPPS) 2C-iP_int->FPPS Inhibits FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Produces Unprenylated_Ras Unprenylated Ras Unprenylated_Rho Unprenylated Rho Prenylated_Ras Prenylated Ras (active, membrane-bound) FPPS->Prenylated_Ras Prevents formation of Prenylated_Rho Prenylated Rho (active, membrane-bound) FPPS->Prenylated_Rho Prevents formation of GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Converts to FPP->Unprenylated_Ras Prenylates GGPP->Unprenylated_Rho Prenylates Unprenylated_Ras->Prenylated_Ras Farnesylation Unprenylated_Rho->Prenylated_Rho Geranylgeranylation Proliferation_Signal Proliferation Signaling Prenylated_Ras->Proliferation_Signal Activates Survival_Signal Survival Signaling Prenylated_Ras->Survival_Signal Activates Cell_Cycle_Progression Cell Cycle Progression Prenylated_Rho->Cell_Cycle_Progression Promotes G0_G1_Arrest G0/G1 Arrest Proliferation_Signal->G0_G1_Arrest Inhibition leads to Apoptosis_Inhibition Inhibition of Apoptosis Survival_Signal->Apoptosis_Inhibition Leads to Apoptosis_Induction Induction of Apoptosis Survival_Signal->Apoptosis_Induction Inhibition leads to Cell_Cycle_Progression->G0_G1_Arrest Blockage leads to Apoptosis_Inhibition->Apoptosis_Induction Loss of inhibition leads to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis Start Start: Seed Cancer Cells Treatment Treat cells with this compound (various concentrations and vehicle control) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Incubation->CellCycle IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: General experimental workflow for this compound exposure.

References

Application Note: Forensic Identification of 2-iodo-4,5-dimethoxyphenethylamine (2C-iP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-iP (2-iodo-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound belonging to the 2C family of phenethylamines. As a new psychoactive substance (NPS), its emergence in the illicit drug market poses a significant challenge to forensic laboratories. The structural similarity of this compound to other regulated 2C compounds, such as 2C-B and 2C-I, necessitates the development of specific and sensitive analytical methods for its unambiguous identification in seized materials and biological samples. This document outlines the recommended protocols for the forensic identification of this compound, employing modern analytical techniques to ensure accurate and reliable results for researchers, scientists, and drug development professionals.

The primary analytical approaches for the identification and quantification of this compound involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] These techniques offer the high sensitivity and specificity required for the analysis of trace amounts of the substance in complex matrices.[5] Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest.[8][9] Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples.[8]

Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] For this compound, derivatization may be necessary to improve its volatility and chromatographic properties. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be used for its identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex biological matrices.[1][5][6][7] It provides excellent specificity through the selection of precursor and product ion transitions.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Parameters and Performance

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Linearity (r²) >0.99
Precision (%RSD) <10%
Accuracy (%Bias) ±15%

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ions (m/z) To be determined experimentally
Limit of Detection (LOD) 0.05-0.5 ng/mL
Limit of Quantification (LOQ) 0.2-1.5 ng/mL
Linearity (r²) >0.995
Precision (%RSD) <5%
Accuracy (%Bias) ±10%

Experimental Protocols

Protocol 1: Sample Preparation of Biological Samples (Blood/Urine) for LC-MS/MS Analysis

  • Sample Pre-treatment: To 1 mL of urine or blood plasma, add an internal standard.

  • Protein Precipitation (for blood/plasma): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the supernatant from the protein precipitation step or the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Analysis of Seized Powder/Tablet Samples by GC-MS

  • Sample Preparation: Accurately weigh and dissolve a portion of the homogenized powder or crushed tablet in methanol to achieve an approximate concentration of 1 mg/mL.

  • Dilution: Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • (Optional) Derivatization: If necessary, evaporate a portion of the methanolic solution to dryness and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). Heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the solution (derivatized or underivatized) into the GC-MS system.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood/Urine) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (for Blood) ISTD->Precipitation SPE Solid-Phase Extraction ISTD->SPE Urine Sample Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data Data Acquisition & Processing LC_MS_MS->Data Report Final Report Data->Report

Caption: Workflow for LC-MS/MS analysis of this compound in biological samples.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis Analysis Seized_Sample Seized Material (Powder/Tablet) Dissolution Dissolution in Methanol Seized_Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Derivatization Optional Derivatization Dilution->Derivatization GC_MS GC-MS Analysis Dilution->GC_MS Derivatization->GC_MS Data Data Acquisition & Processing GC_MS->Data Report Final Report Data->Report

Caption: Workflow for GC-MS analysis of this compound in seized materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route to this compound involves a two-step process starting from 2,5-dimethoxy-4-isopropylbenzaldehyde. The first step is a Henry condensation of the benzaldehyde with nitromethane to form 2,5-dimethoxy-4-isopropyl-β-nitrostyrene. The second step is the reduction of the nitrostyrene intermediate to the final phenethylamine product, this compound.

Q2: I am having trouble sourcing 2,5-dimethoxy-4-isopropylbenzaldehyde. Are there reliable methods for its synthesis?

A2: Yes, 2,5-dimethoxy-4-isopropylbenzaldehyde can be synthesized in the laboratory. A common approach is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with an isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) in the presence of a Lewis acid or strong protic acid catalyst, followed by formylation of the resulting 1-isopropyl-2,5-dimethoxybenzene.[1][2][3][4][5] It is crucial to control the reaction conditions to prevent polyalkylation and unwanted side reactions.[1]

Q3: My Henry condensation reaction is giving a low yield. What are the common causes and how can I optimize it?

A3: Low yields in the Henry reaction can be attributed to several factors.[6][7][8] Firstly, the purity of the starting benzaldehyde is critical; impurities can inhibit the reaction. Secondly, the choice of base and solvent system plays a significant role. Common bases include ammonium acetate, sodium hydroxide, and organic amines.[6] The reaction is often carried out in a solvent like glacial acetic acid or a high-boiling point alcohol. Reaction time and temperature are also key parameters to optimize. Insufficient reaction time or temperature may lead to incomplete conversion, while excessive heat can promote polymerization and side-product formation.

Q4: During the reduction of the nitrostyrene intermediate, I am observing multiple side products. What are they and how can I minimize their formation?

A4: The reduction of β-nitrostyrenes can sometimes lead to the formation of side products such as oximes, hydroxylamines, and polymeric materials.[9] The choice of reducing agent is crucial for a clean reaction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to over-reduction or side reactions if not used carefully. A milder and often higher-yielding method is the use of sodium borohydride in combination with a catalyst like copper(II) chloride.[9][10] This one-pot procedure can provide good yields under mild conditions.[9][10] Controlling the reaction temperature and stoichiometry of the reducing agent is essential to minimize byproduct formation.

Q5: What are the most effective methods for purifying crude this compound?

A5: Purification of this compound typically involves a combination of techniques. The first step is usually an acid-base extraction to separate the basic amine product from non-basic impurities. Following extraction, the freebase can be converted to a crystalline salt, most commonly the hydrochloride salt, which can then be purified by recrystallization.[11] For highly impure samples, preparative column chromatography on silica gel may be necessary before salt formation.

Q6: I am struggling to get my this compound hydrochloride to crystallize. What solvents are recommended for recrystallization?

A6: The choice of solvent for recrystallization is critical and may require some experimentation.[12][13][14] A good starting point for the recrystallization of phenethylamine hydrochlorides is a polar protic solvent such as isopropanol or ethanol, often with the addition of a non-polar co-solvent like diethyl ether or heptane to induce crystallization. The goal is to find a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures. Slow cooling is crucial for the formation of well-defined crystals and effective purification.[12][14]

Q7: What analytical techniques are recommended for assessing the purity of my final this compound product?

A7: A combination of analytical techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the parent compound and any volatile impurities.[15][16][17][18] High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the purity of the sample and detecting non-volatile impurities.[19] For unambiguous structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[20][21][22][23]

Troubleshooting Guides

Synthesis of 2,5-dimethoxy-4-isopropylbenzaldehyde
Problem Possible Cause(s) Troubleshooting Steps
Low yield of isopropylation - Inactive catalyst- Insufficient reaction time or temperature- Polyalkylation- Use a fresh, anhydrous Lewis acid catalyst.- Monitor the reaction by TLC or GC to determine the optimal reaction time.- Use a molar excess of 1,4-dimethoxybenzene to favor mono-alkylation.[1]
Low yield of formylation - Incomplete reaction- Side reactions- Ensure anhydrous conditions for Vilsmeier-Haack or other formylation reactions.- Optimize reaction temperature and time.- Purify the isopropylated intermediate before formylation.
Difficult purification of the benzaldehyde - Presence of isomeric byproducts- Residual starting materials- Use column chromatography on silica gel for purification.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
Henry Condensation
Problem Possible Cause(s) Troubleshooting Steps
Reaction fails to proceed - Impure benzaldehyde- Inactive catalyst/base- Purify the starting benzaldehyde before use.- Use a fresh, anhydrous base or catalyst.
Formation of a tar-like substance - Excessive heat- Incorrect stoichiometry- Maintain a consistent and appropriate reaction temperature.- Carefully control the molar ratios of reactants and catalyst.
Low conversion to nitrostyrene - Insufficient reaction time- Equilibrium not driven to completion- Increase the reaction time and monitor progress by TLC.- Consider using a Dean-Stark apparatus to remove water if it is a byproduct of the specific condensation method used.
Reduction of 2,5-dimethoxy-4-isopropyl-β-nitrostyrene
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reduction - Insufficient reducing agent- Inactive reducing agent- Use a slight excess of the reducing agent.- Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., anhydrous).
Formation of oxime or hydroxylamine byproducts - Harsh reaction conditions- Unsuitable reducing agent- Use a milder reducing system like NaBH₄/CuCl₂.[9][10]- Maintain a low reaction temperature during the addition of the reducing agent.
Product is difficult to isolate from the reaction mixture - Emulsion formation during workup- Product loss during extraction- Use a saturated brine solution to break up emulsions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Purification of this compound
Problem Possible Cause(s) Troubleshooting Steps
Oily product after acid-base extraction - Incomplete conversion to freebase or salt- Presence of stubborn impurities- Ensure the pH is sufficiently basic (>12) during the freebase extraction and acidic (<3) during the salt formation.- Consider a preliminary purification step like column chromatography before the final acid-base extraction.
Difficulty in recrystallizing the hydrochloride salt - Incorrect solvent choice- Presence of impurities inhibiting crystallization- Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/heptane).[11]- If the product is an oil, try triturating with a non-polar solvent to induce solidification.- Further purify the crude product before attempting recrystallization.
Final product has a persistent color - Presence of colored impurities from the synthesis- Treat a solution of the product with activated carbon before the final filtration and crystallization step.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethoxy-4-isopropyl-β-nitrostyrene (Henry Condensation)
  • To a solution of 2,5-dimethoxy-4-isopropylbenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of anhydrous ammonium acetate (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the excess nitromethane under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude nitrostyrene.

  • The crude product can be purified by recrystallization from a solvent such as ethanol.

Protocol 2: Reduction of 2,5-dimethoxy-4-isopropyl-β-nitrostyrene to this compound

This protocol is adapted from a general method for the one-pot reduction of β-nitrostyrenes.[9][10]

  • In a round-bottom flask, dissolve the 2,5-dimethoxy-4-isopropyl-β-nitrostyrene (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 4.0 eq) in isopropanol.

  • Cool the nitrostyrene solution in an ice bath and add a catalytic amount of copper(II) chloride (CuCl₂, 0.1 eq).

  • Slowly add the NaBH₄ solution to the nitrostyrene solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Make the solution basic by adding a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound freebase.

Protocol 3: Purification of this compound as the Hydrochloride Salt
  • Dissolve the crude this compound freebase in a minimal amount of a suitable solvent such as isopropanol or acetone.

  • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise while stirring.

  • The this compound hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., boiling isopropanol with the addition of a small amount of water, followed by slow cooling).[12][13]

Data Presentation

Table 1: Typical Yields for this compound Synthesis Steps

Step Reaction Typical Yield (%)
1Friedel-Crafts Isopropylation60-80%
2Formylation50-70%
3Henry Condensation70-90%
4Nitrostyrene Reduction60-85%
5Purification (as HCl salt)80-95%

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of reaction conditions.

Table 2: Purity Assessment Methods for this compound

Technique Information Provided Typical Parameters
GC-MS Identification of this compound and volatile impurities.Column: DB-5ms or equivalent; Temperature program: 100-280°C; Ionization: Electron Impact (EI).[15]
HPLC Quantification of this compound purity and detection of non-volatile impurities.Column: C18 reverse-phase; Mobile phase: Acetonitrile/water gradient with 0.1% TFA; Detection: UV at 280 nm.[19]
¹H NMR Structural confirmation, identification of protons and their environment.Solvent: CDCl₃ or D₂O; Frequency: 400 MHz or higher.
¹³C NMR Confirmation of carbon skeleton and functional groups.Solvent: CDCl₃ or D₂O; Frequency: 100 MHz or higher.

Mandatory Visualizations

Synthesis_Pathway 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 1-Isopropyl-2,5-dimethoxybenzene 1-Isopropyl-2,5-dimethoxybenzene 1,4-Dimethoxybenzene->1-Isopropyl-2,5-dimethoxybenzene Isopropylation (Friedel-Crafts) 2,5-Dimethoxy-4-isopropylbenzaldehyde 2,5-Dimethoxy-4-isopropylbenzaldehyde 1-Isopropyl-2,5-dimethoxybenzene->2,5-Dimethoxy-4-isopropylbenzaldehyde Formylation 2,5-Dimethoxy-4-isopropyl-beta-nitrostyrene 2,5-Dimethoxy-4-isopropyl-beta-nitrostyrene 2,5-Dimethoxy-4-isopropylbenzaldehyde->2,5-Dimethoxy-4-isopropyl-beta-nitrostyrene Henry Condensation (Nitromethane) This compound This compound 2,5-Dimethoxy-4-isopropyl-beta-nitrostyrene->this compound Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_purification Purification Low_Yield Low Yield in Synthesis Step Impure_Starting_Materials Impure Starting Materials? Low_Yield->Impure_Starting_Materials Suboptimal_Conditions Suboptimal Reaction Conditions? Impure_Starting_Materials->Suboptimal_Conditions No Purify_Reagents Purify/Verify Reagents Impure_Starting_Materials->Purify_Reagents Yes Optimize_Parameters Optimize Temp, Time, Stoichiometry Suboptimal_Conditions->Optimize_Parameters Yes Side_Reactions Significant Side Reactions? Suboptimal_Conditions->Side_Reactions No Change_Methodology Consider Alternative Reagents/Catalyst Side_Reactions->Change_Methodology Yes Low_Purity Low Purity after Purification Ineffective_Extraction Ineffective Acid-Base Extraction? Low_Purity->Ineffective_Extraction Adjust_pH Adjust pH and Re-extract Ineffective_Extraction->Adjust_pH Yes Poor_Crystallization Poor Crystallization? Ineffective_Extraction->Poor_Crystallization No Screen_Solvents Screen Recrystallization Solvents Poor_Crystallization->Screen_Solvents Yes Persistent_Impurities Persistent Impurities? Poor_Crystallization->Persistent_Impurities No Column_Chromatography Perform Column Chromatography Persistent_Impurities->Column_Chromatography Yes

Caption: Troubleshooting workflow for this compound synthesis.

Purification_Flowchart Crude_Product Crude this compound Freebase Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Wash Wash with Dilute Acid (e.g., HCl) Dissolve->Acid_Wash Separate_Aqueous Separate Aqueous Layer (contains this compound HCl) Acid_Wash->Separate_Aqueous Basify Basify Aqueous Layer (e.g., with NaOH) Separate_Aqueous->Basify Extract_Freebase Extract with Organic Solvent Basify->Extract_Freebase Dry_and_Evaporate Dry and Evaporate Solvent Extract_Freebase->Dry_and_Evaporate Purified_Freebase Purified this compound Freebase Dry_and_Evaporate->Purified_Freebase Salt_Formation Convert to HCl Salt Purified_Freebase->Salt_Formation Recrystallization Recrystallize Salt_Formation->Recrystallization Final_Product Pure this compound HCl Recrystallization->Final_Product

Caption: Purification flowchart for this compound.

References

Technical Support Center: 2C-iP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine) and related compounds may be subject to legal and regulatory restrictions. All laboratory work should be conducted in compliance with local laws and safety regulations, and under the supervision of qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor for the synthesis of many 2C-series phenethylamines is 2,5-dimethoxybenzaldehyde.[1] The synthesis of this compound would then involve the introduction of the isopropyl group at the 4-position of the aromatic ring, followed by the elaboration of the phenethylamine side chain.

Q2: What are the key steps in a typical synthesis of a 4-substituted-2,5-dimethoxyphenethylamine?

A2: A representative synthesis involves:

  • Introduction of the desired substituent at the 4-position of a 2,5-dimethoxyphenyl precursor.

  • Formation of a nitrostyrene intermediate via a Henry reaction (condensation with nitromethane).[1][2]

  • Reduction of the nitrostyrene to the corresponding phenethylamine.[2]

Q3: What are the primary methods for purifying crude this compound?

A3: The most common purification techniques for phenethylamines are recrystallization of the hydrochloride salt and column chromatography.[3][]

Q4: How can I assess the purity of my final this compound product?

A4: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] These methods can identify and quantify impurities.

Q5: What are common impurities encountered in this compound synthesis?

A5: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or incomplete reduction), and residual solvents.[][8]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inefficient reaction conditions (temperature, time, stoichiometry).Optimize reaction parameters. Consider a Design of Experiments (DoE) approach to systematically evaluate the impact of different variables.
Poor quality of reagents or solvents.Use freshly distilled solvents and high-purity reagents. Ensure reagents have not degraded during storage.
Product loss during workup Emulsion formation during extraction.Break emulsions by adding a small amount of brine or by gentle centrifugation.
Product remains in the aqueous layer.Adjust the pH to ensure the phenethylamine is in its freebase form for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent.
Product loss during purification Inappropriate recrystallization solvent.Screen a variety of solvents or solvent systems to find one where the product is highly soluble when hot and sparingly soluble when cold.[9]
Product adheres to the chromatography column.Adjust the polarity of the eluent. Consider using a different stationary phase.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction.Increase reaction time or temperature. Use a slight excess of one of the reagents to drive the reaction to completion.
Formation of colored impurities Oxidative degradation of the product or starting materials.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Contaminants in reagents or solvents.Purify starting materials and distill solvents before use.
Multiple spots on TLC or peaks in GC/HPLC Side reactions leading to byproducts.Optimize reaction conditions to minimize side reactions. Consider a milder reducing agent or a more selective catalyst.
Ineffective purification.For recrystallization, ensure slow cooling to promote the formation of pure crystals.[10] For chromatography, optimize the mobile phase gradient and column loading.

Experimental Protocols

Representative Synthesis of a 4-Substituted-2,5-Dimethoxyphenethylamine (Adapted from 2C-B Synthesis)

This protocol is a generalized representation and may require optimization for this compound.

  • Nitrostyrene Formation:

    • In a round-bottom flask, dissolve 2,5-dimethoxy-4-isopropylbenzaldehyde in nitromethane.

    • Add a catalytic amount of anhydrous ammonium acetate.

    • Heat the mixture under reflux for 2-4 hours.[2]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess nitromethane under reduced pressure.

    • The resulting crude nitrostyrene can be purified by recrystallization from a suitable solvent like isopropanol.[2]

  • Reduction to Phenethylamine:

    • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether like THF in a flask under an inert atmosphere.

    • Dissolve the purified nitrostyrene in anhydrous THF.

    • Slowly add the nitrostyrene solution to the LAH suspension with cooling to control the exothermic reaction.

    • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).[2]

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting solids and wash them with THF.

    • Combine the organic filtrates and evaporate the solvent to yield the crude this compound freebase.

Purification by Recrystallization (as Hydrochloride Salt)
  • Dissolve the crude this compound freebase in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent dropwise with stirring until the solution is acidic.

  • The hydrochloride salt should precipitate. If not, cool the solution in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound hydrochloride crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques
Technique Principle Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[10]Simple, cost-effective, can yield very pure product.Potential for significant product loss in the mother liquor. Finding a suitable solvent can be time-consuming.
Column Chromatography Separation based on differential partitioning between a stationary phase and a mobile phase.[3]Can separate complex mixtures of similar compounds.More time-consuming and requires more solvent than recrystallization. Potential for product loss on the column.
Table 2: Analytical Techniques for Purity Assessment
Technique Information Provided Typical Sample Preparation
GC-MS Separation of volatile compounds and their mass-to-charge ratio for identification.[6][11]Dilution in a volatile solvent. Derivatization may be necessary for some compounds.
¹H NMR Information about the chemical environment of hydrogen atoms, confirming the structure and identifying impurities.[5]Dissolution in a deuterated solvent.
LC-MS/MS Separation of non-volatile compounds and their fragmentation patterns for identification and quantification.[9][12]Dilution in the mobile phase.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Nitrostyrene Formation Nitrostyrene Formation Starting Material->Nitrostyrene Formation Nitromethane, Catalyst Reduction Reduction Nitrostyrene Formation->Reduction Reducing Agent (e.g., LAH) Crude Product Crude Product Reduction->Crude Product Purification Method Purification Method Crude Product->Purification Method Recrystallization Recrystallization Purification Method->Recrystallization Choice Column Chromatography Column Chromatography Purification Method->Column Chromatography Choice Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Purity Assessment Purity Assessment Pure Product->Purity Assessment GC-MS GC-MS Purity Assessment->GC-MS Method NMR NMR Purity Assessment->NMR Method Final Report Final Report GC-MS->Final Report NMR->Final Report

Caption: General experimental workflow for this compound synthesis, purification, and analysis.

Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Product Loss during Purification Product Loss during Purification Low Yield->Product Loss during Purification Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Improve Extraction Technique Improve Extraction Technique Product Loss during Workup->Improve Extraction Technique Adjust pH Adjust pH Product Loss during Workup->Adjust pH Select Appropriate Solvent Select Appropriate Solvent Product Loss during Purification->Select Appropriate Solvent Optimize Chromatography Optimize Chromatography Product Loss during Purification->Optimize Chromatography

Caption: Troubleshooting flowchart for low yield issues in this compound synthesis.

Troubleshooting_Purity Low Purity Low Purity Side Reactions Side Reactions Low Purity->Side Reactions Colored Impurities Colored Impurities Low Purity->Colored Impurities Ineffective Purification Ineffective Purification Low Purity->Ineffective Purification Optimize Reaction Conditions Optimize Reaction Conditions Side Reactions->Optimize Reaction Conditions Use Milder Reagents Use Milder Reagents Side Reactions->Use Milder Reagents Use Inert Atmosphere Use Inert Atmosphere Colored Impurities->Use Inert Atmosphere Purify Starting Materials Purify Starting Materials Colored Impurities->Purify Starting Materials Optimize Recrystallization Optimize Recrystallization Ineffective Purification->Optimize Recrystallization Optimize Chromatography Optimize Chromatography Ineffective Purification->Optimize Chromatography

Caption: Troubleshooting flowchart for low purity issues in this compound synthesis.

References

Overcoming solubility issues with 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 2C-iP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what form is it commonly supplied in?

A1: this compound, or 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine, is a psychedelic phenethylamine.[1][2] It is typically supplied as a monohydrochloride salt, which is a crystalline solid or powder.[3][4]

Q2: I am having difficulty dissolving this compound directly in aqueous buffers. Is this expected?

A2: Yes, it is common for hydrochloride salts of phenethylamines to have limited solubility in neutral aqueous solutions. While this compound hydrochloride does have some solubility in PBS (pH 7.2), preparing higher concentration stock solutions often requires the use of an organic solvent first.

Q3: What are the recommended solvents for dissolving this compound hydrochloride?

A3: Based on available data, the following solvents can be used to prepare stock solutions of this compound hydrochloride.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or precipitate forms when diluting an organic stock solution in an aqueous buffer. The concentration of the organic solvent in the final aqueous solution is too high, causing the compound to precipitate.- Increase the final volume of the aqueous buffer to lower the percentage of the organic solvent. - Perform a serial dilution. First, dilute the organic stock into a smaller volume of the aqueous buffer, ensuring it remains dissolved, and then perform a second dilution to reach the final desired concentration.
The compound does not fully dissolve in the organic solvent at the desired concentration. The desired concentration exceeds the solubility limit of this compound in that specific solvent.- Refer to the solubility data table below and select a solvent with a higher solubility for your desired concentration. - Gently warm the solution. Note that the long-term stability of this compound in solution at elevated temperatures is not well characterized. - Increase the volume of the solvent to prepare a more dilute stock solution.
The pH of my final aqueous solution is too low after adding the this compound hydrochloride stock. This compound is supplied as a hydrochloride salt, which can lower the pH of unbuffered or weakly buffered solutions.- Use a well-buffered aqueous solution, such as PBS, at the desired final pH. - Adjust the pH of the final solution after the addition of the this compound stock solution.

Quantitative Solubility Data

The solubility of this compound hydrochloride in various common laboratory solvents is summarized below.

SolventSolubility
Dimethylformamide (DMF)5 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)10-14 mg/mL[3][4]
Ethanol10-14 mg/mL[3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Transfer the weighed this compound hydrochloride to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Cap the tube or vial securely.

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C for long-term stability.[3]

Protocol 2: Preparation of a 1 mg/mL Aqueous Working Solution from a DMSO Stock

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • To prepare 1 mL of a 1 mg/mL aqueous working solution, add 100 µL of the 10 mg/mL this compound stock solution in DMSO to a sterile microcentrifuge tube.

  • Add 900 µL of PBS (pH 7.2) to the tube.

  • Cap the tube and vortex thoroughly to ensure a homogenous solution.

  • It is recommended to prepare aqueous solutions fresh for each experiment, as their long-term stability may be limited. For other 2C compounds, it is not recommended to store aqueous solutions for more than one day.[5]

Visualizations

experimental_workflow cluster_start Start: Solid Compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound HCl add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve stock High Concentration Stock Solution dissolve->stock aliquot Aliquot Stock Solution stock->aliquot add_buffer Add Aqueous Buffer (e.g., PBS) aliquot->add_buffer mix Vortex to Mix add_buffer->mix working Final Aqueous Working Solution mix->working precipitate Precipitate Forms? mix->precipitate precipitate->working No adjust Adjust Dilution Strategy precipitate->adjust Yes adjust->aliquot signaling_pathway cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT2A) g_protein Gq/G11 Protein Activation receptor->g_protein compound This compound compound->receptor plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

References

Artifacts in analytical measurements of 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: 2C-iP Analytical Measurements >

Welcome to the technical support center for the analytical measurement of 2,5-dimethoxy-4-isopropylphenethylamine (this compound). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound and related phenethylamine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing in my reverse-phase LC-MS analysis. What are the common causes?

A1: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Key causes include:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the amine group of this compound, causing tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal (typically 2-3 pH units below the pKa of this compound's amine group), it can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[1][2]

  • Column Contamination: Buildup of matrix components on the column frit or packing material can cause peak shape issues.[1]

Q2: I'm observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. What should I investigate?

A2: A weak or fluctuating signal is often a sign of ion suppression or issues with the mass spectrometer source.

  • Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, phospholipids) can compete with this compound for ionization in the MS source, reducing its signal.[3][4] This is a significant challenge in LC-MS, especially with complex biological samples.

  • Source Contamination: A dirty ion source can lead to poor sensitivity and inconsistent results. Regular cleaning is crucial.

  • Mobile Phase Additives: Certain mobile phase additives can cause ion suppression.[5] It's important to use LC-MS grade solvents and additives.[2]

  • Incorrect MS Settings: Ensure that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transition parameters are optimized for this compound.

Q3: I am seeing ghost peaks in my GC-MS chromatogram. What is the likely source?

A3: Ghost peaks can arise from several sources:

  • Carryover: Residual sample from a previous injection sticking to the syringe, injection port, or column.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or solvents can appear as peaks in the chromatogram.

  • Septum Bleed: Small particles from the injection port septum can break off and enter the analytical stream.

  • Thermal Breakdown: For phenethylamines, high temperatures in the GC inlet can sometimes cause degradation or reactions, leading to artifact peaks.[6][7]

Q4: What are the best sample preparation techniques for analyzing this compound in biological matrices like plasma or urine?

A4: The choice of sample preparation is critical for removing interferences and preventing issues like ion suppression.[8][9]

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.[10]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT and is effective at removing inorganic salts.[11] For basic compounds like this compound, a common approach involves alkalinizing the sample and extracting with an organic solvent.[12]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[8] This is often the preferred method for achieving the lowest detection limits.

Troubleshooting Guide

Issue 1: Chromatographic Peak Shape Problems (Tailing, Fronting, Splitting)

dot

Ion_Suppression_Pathway cluster_source ESI Droplet Surface cluster_gas_phase Gas Phase analyte This compound Ions ms_inlet MS Inlet analyte->ms_inlet Desired Path matrix Matrix Components (Salts, Phospholipids) matrix->analyte Competes for Surface Access & Charge matrix->ms_inlet Reduces Analyte Desolvation suppressed_signal Suppressed Signal ms_inlet->suppressed_signal Result Experimental_Workflow sample Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection (5 µL) supernatant->lc_injection separation C18 Column Separation lc_injection->separation ms_analysis MS/MS Detection (MRM Mode) separation->ms_analysis data Data Analysis ms_analysis->data

References

Technical Support Center: 2C-iP Behavioral Observation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2C-iP (4-Isopropyl-2,5-dimethoxyphenethylamine) is a research chemical. The information provided here is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. All procedures should be conducted in accordance with institutional and governmental regulations. Notably, there is a significant lack of published data specifically on this compound. Therefore, much of the guidance provided is extrapolated from research on structurally related 2C-x compounds. Researchers should exercise caution and conduct thorough dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Based on the pharmacology of the 2C family of compounds, this compound is presumed to act primarily as a serotonin 5-HT2A receptor agonist.[1][2] The psychedelic effects of 2C-x compounds are largely attributed to their activity at this receptor.[3] It may also exhibit activity at other serotonin receptors, such as 5-HT2C, which could modulate its overall behavioral effects.[1][4]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: While specific data for this compound is unavailable, related 2C-x compounds are known to induce a characteristic head-twitch response (HTR), which is considered a behavioral proxy for hallucinogenic potential in humans.[3][5] Other potential effects, often dose-dependent, may include alterations in locomotor activity (hyper- or hypo-activity), and changes in exploratory behavior in an open field test.[6][7] Some related compounds have also been shown to induce conditioned place preference (CPP), suggesting potential for reward or aversion.[8][9][10][11]

Q3: What is a reasonable starting dose range for this compound in behavioral experiments?

A3: Due to the absence of specific data for this compound, a cautious approach is essential. Researchers should refer to the dosage ranges of structurally similar 4-substituted 2,5-dimethoxyphenethylamines and begin with very low doses to establish a dose-response curve. The potency of these compounds can be significantly influenced by the nature of the 4-position substituent.[2][12]

Q4: How should I prepare this compound for administration?

A4: this compound is typically available as a hydrochloride or hydrobromide salt, which should be dissolved in a sterile, isotonic saline solution (0.9% NaCl). Gentle warming or sonication may be required to ensure complete dissolution. The final solution should be filtered through a 0.22 µm syringe filter before administration to ensure sterility, especially for parenteral routes.

Troubleshooting Guides

Head-Twitch Response (HTR) Assay
Issue Potential Cause(s) Troubleshooting Steps
No or low HTR observed - Dose too low: The dose may be below the threshold for inducing HTR. - Inappropriate observation period: The peak effects of the compound may occur outside the observation window. - Habituation: Repeated testing in the same environment can lead to reduced responses.- Conduct a dose-response study: Test a range of doses to identify the optimal concentration. - Adjust observation timing: Based on pilot studies, determine the time to peak effect and center your observation period around it. - Vary the testing environment: If repeated testing is necessary, use different observation chambers.
High variability in HTR counts - Inconsistent drug administration: Variability in injection volume or technique. - Observer bias or fatigue: Manual counting can be subjective and prone to error.[5][13] - Animal-specific factors: Strain, age, and sex of the animals can influence the response.[14]- Standardize injection procedure: Ensure all researchers use a consistent, well-practiced technique. - Use automated detection: Employ a magnetometer-based system or video analysis software for objective and consistent counting.[15][16] - Control for animal variables: Use animals of the same strain, age, and sex within an experiment. Report these details in your methodology.
False positives (head movements not related to HTR) - Other behaviors: Grooming, sniffing, or startle responses can be mistaken for HTR.[13] - Drug-induced stereotypy: At higher doses, some compounds can induce repetitive behaviors that may be miscounted.- Train observers: Ensure all manual scorers are trained to differentiate HTR from other head movements. - Review video recordings: Use slow-motion playback to confirm ambiguous movements. - Characterize the full behavioral profile: Note the presence of other behaviors that could interfere with HTR scoring.
Open Field Test (OFT)
Issue Potential Cause(s) Troubleshooting Steps
High anxiety-like behavior in control group - Improper handling: Stress from handling can increase thigmotaxis (wall-hugging). - Inappropriate lighting/noise: Bright lights or loud noises in the testing room can induce anxiety.- Habituate animals: Handle animals for several days prior to testing. Acclimate them to the testing room for at least 30-60 minutes before the trial.[17] - Control environmental conditions: Use dim, consistent lighting and minimize noise.
No significant difference between groups - Dose is too high or too low: The dose may not be optimal to see an effect on locomotion or anxiety. - "Ceiling" or "floor" effects: The behavior may already be at a maximum or minimum in the control group.- Conduct a dose-response study: Determine a dose that elicits a measurable change in behavior without causing excessive sedation or stereotypy. - Adjust baseline conditions: If control animals are too active or inactive, adjust environmental parameters (e.g., lighting) to achieve a moderate baseline.
Difficulty interpreting results - Complex drug effects: Psychedelics can have biphasic effects on locomotion (e.g., initial hypoactivity followed by hyperactivity).[6][7]- Analyze data in time bins: Break down the session into smaller time intervals (e.g., 5-minute bins) to observe the temporal dynamics of the drug's effect.[17] - Measure multiple parameters: In addition to distance traveled and time in the center, analyze rearing, grooming, and velocity.[7]

Quantitative Data Summary

Due to the lack of specific data for this compound, this table provides a comparative overview of related 4-substituted-2,5-dimethoxyphenethylamines to guide initial experimental design. Doses are based on rodent studies and may vary significantly based on species, strain, and administration route.

Compound Common Abbreviation Typical Rodent Dose Range (mg/kg) Primary Behavioral Readout
4-Iodo-2,5-dimethoxyphenethylamine2C-I0.1 - 3Head-Twitch Response[2]
4-Bromo-2,5-dimethoxyphenethylamine2C-B1 - 10Head-Twitch Response, Locomotor Activity[4]
4-Chloro-2,5-dimethoxyphenethylamine2C-C1 - 10Locomotor Activity, Conditioned Place Preference
4-Propyl-2,5-dimethoxyphenethylamine2C-P1 - 10Locomotor Activity, Conditioned Place Preference
4-Isopropyl-2,5-dimethoxyphenethylamine This compound Unknown (start with low dose-ranging) Presumed: HTR, Locomotor Activity, CPP

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT2A receptor-mediated head-twitch response in mice as a behavioral proxy for hallucinogenic potential.

Methodology:

  • Animal Preparation: Use male C57BL/6J mice (8-12 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Dissolve this compound in sterile 0.9% saline. Administer the desired dose via intraperitoneal (i.p.) injection. A vehicle-only group (saline) must be included as a control.

  • Observation: Immediately after injection, place the mouse in a clean, standard Plexiglas observation chamber (e.g., 20x20x25 cm).

  • Data Collection:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for a set period (e.g., 30-60 minutes), starting 5-10 minutes post-injection. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.

    • Automated Scoring: For higher throughput and objectivity, use a system with a head-mounted magnet and a magnetometer coil to automatically detect and count the high-frequency movements characteristic of HTR.[13][16]

  • Data Analysis: Compare the mean number of head twitches between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of this compound on general locomotor activity and exploratory/anxiety-like behavior.

Methodology:

  • Apparatus: Use a square open field arena (e.g., 40x40x40 cm) made of non-reflective material. The arena should be equipped with an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).

  • Acclimation: Transport animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Procedure:

    • Administer this compound or vehicle (i.p.).

    • After a predetermined pretreatment time (e.g., 15 minutes), gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 15-30 minutes).

    • Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.

  • Data Collection: The tracking software will automatically record parameters such as:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone vs. the periphery (anxiety-like behavior).[7][17]

    • Number of entries into the center zone.

    • Rearing frequency (vertical exploration).

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups. Analyze data in time bins to assess the temporal profile of the drug's effects.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_obs Phase 3: Behavioral Observation cluster_analysis Phase 4: Data Analysis p1 Acclimatize Animals p2 Prepare this compound Solution p1->p2 p3 Randomize into Groups p2->p3 a1 Administer this compound or Vehicle p3->a1 b1 Head-Twitch Response (HTR) a1->b1 Immediate Observation b2 Open Field Test (OFT) a1->b2 After Pretreatment Time b3 Conditioned Place Preference (CPP) a1->b3 Conditioning Sessions d1 Statistical Analysis b1->d1 b2->d1 b3->d1 d2 Interpretation & Reporting d1->d2

Caption: General experimental workflow for behavioral assessment of this compound.

troubleshooting_htr start Low or No HTR Observed q1 Is this a dose-response study? start->q1 a1_yes Analyze dose-response curve. Consider expanding dose range. q1->a1_yes Yes a1_no Was a single, previously validated dose used? q1->a1_no No a2_yes Check for procedural drift. Review administration technique. Consider animal strain/supplier differences. a1_no->a2_yes Yes a2_no Conduct a full dose-response study to establish an effective dose for your specific lab conditions. a1_no->a2_no No

Caption: Troubleshooting decision tree for low HTR counts.

References

Technical Support Center: Optimizing Research Protocols for 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Isopropyl-2,5-dimethoxyphenethylamine (2C-iP). The information herein is designed to aid in the optimization of experimental design and to provide troubleshooting solutions for common challenges encountered during research. Given the limited specific data on this compound, much of the guidance is extrapolated from data on the broader 2C class of psychedelic phenethylamines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: Like other compounds in the 2C family, this compound is presumed to act primarily as a serotonin receptor agonist. Its psychedelic effects are likely mediated through the activation of the serotonin 5-HT2A receptor.[1] Most 2C compounds show significantly higher affinity for the 5-HT2A receptor compared to other serotonin receptors like 5-HT1A and 5-HT2C.[1] They are generally not significant monoamine releasing agents or reuptake inhibitors.[1]

Q2: What is a typical dosage range for this compound in research settings?

A2: Human oral dosage for this compound has been reported to be in the range of 8–25 mg, with a duration of action between 8 and 12 hours.[1] For preclinical animal studies and in vitro experiments, dosages must be determined empirically. It is recommended to start with dose-response studies to identify the effective concentration range for the specific research question and model system.

Q3: How does this compound's potency compare to other 2C compounds?

A3: Specific potency data for this compound is not widely available. Generally, the substituent at the 4-position of the phenethylamine ring influences potency and duration. For context, 2C-B is active at 10–35 mg, and 2C-I at 14–22 mg.[1][2] Researchers should not assume potencies are equivalent and must perform their own characterizations.

Q4: What are the primary safety and handling considerations for this compound?

A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. As with other 2C compounds, there is potential for sympathomimetic effects (increased heart rate, blood pressure) and serotonergic effects.[3] High doses of some 2C derivatives have been associated with neurotoxicity in animal models and cytotoxicity in vitro.[4][5]

Q5: How is this compound metabolized?

A5: The 2C drug class is primarily metabolized by monoamine oxidase enzymes (MAO-A and MAO-B).[1] Therefore, co-administration with monoamine oxidase inhibitors (MAOIs) could significantly potentiate the effects and toxicity of this compound and should be avoided.[1][2]

Quantitative Data Summary

The following tables summarize available dosage information for this compound and related compounds for comparative purposes.

Table 1: Human Oral Dosage of Select 2C Compounds

CompoundTypical Oral Dose Range (mg)Duration of Action (hours)Reference
This compound 8 - 258 - 12[1]
2C-B10 - 354 - 8[1]
2C-I14 - 226 - 10[2]
2C-E10 - 258 - 12[1]
2C-D20 - 604 - 6[1]

Table 2: Preclinical Data for the Related Compound 2C-I

AssayModelMetricValueReference
Head-Twitch ResponseMouseED₅₀0.83 mg/kg[6]
Receptor BindingHuman 5-HT2AKi~16x lower affinity than 25I-NBOMe[6]

Note: Specific binding affinity (Ki) and functional potency (EC₅₀) values for this compound are not currently available in the public domain. Researchers must determine these values empirically for their specific experimental setup.

Experimental Protocols and Troubleshooting

Protocol 1: In Vitro 5-HT2A Receptor Activation Assay (Calcium Flux)

This protocol outlines a general method for assessing the functional potency of this compound at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Execution:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Add the this compound dilutions to the wells and immediately begin measuring fluorescence changes over a period of 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Normalize the data to the response of a known 5-HT2A agonist (e.g., serotonin or DOI) used as a positive control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Troubleshooting Guide: Calcium Flux Assay

  • Q: Why am I seeing no response or a very weak response to this compound?

    • A: Check the viability and receptor expression level of your cells. Confirm the purity and concentration of your this compound stock solution. The compound may have low potency; try testing at higher concentrations. Ensure your positive control (e.g., serotonin) is working as expected.

  • Q: My baseline fluorescence is high or unstable.

    • A: This could be due to uneven dye loading, cell death, or autofluorescence. Ensure a gentle washing step after dye loading. Check cell health prior to the assay. Use a buffer without phenol red to reduce background fluorescence.

  • Q: The dose-response curve is not sigmoidal.

    • A: This may indicate compound precipitation at high concentrations, cytotoxicity, or complex pharmacology (e.g., partial agonism or allosteric effects). Visually inspect the wells for precipitate. Run a cytotoxicity assay in parallel. Consider if the compound might be an antagonist at the tested concentrations.

Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice

The HTR is a well-validated behavioral assay used to assess 5-HT2A receptor activation in rodents.

Methodology:

  • Animals: Use male C57BL/6J mice (8-10 weeks old). Allow them to acclimate to the facility for at least one week before testing.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). The dose range should be determined from pilot studies, but a starting range could be 0.1 mg/kg to 10 mg/kg, administered via subcutaneous (SC) or intraperitoneal (IP) injection.

  • Experimental Procedure:

    • Habituate mice to the observation chambers (e.g., clear plexiglass cylinders) for 30-60 minutes before drug administration.

    • Administer the vehicle or a specific dose of this compound.

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of head twitches for a set period, typically 30-60 minutes, starting 5-10 minutes post-injection. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior.

  • Antagonist Confirmation (Optional but Recommended):

    • To confirm that the HTR is mediated by the 5-HT2A receptor, pre-treat a separate group of animals with a selective 5-HT2A antagonist (e.g., M100,907) 30 minutes before administering an effective dose of this compound.

  • Data Analysis:

    • Analyze the total number of head twitches using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to compare different dose groups.

    • Calculate the ED₅₀ (the dose that produces 50% of the maximal response).

Troubleshooting Guide: Head-Twitch Response

  • Q: I am not observing any head twitches, even at high doses.

    • A: Verify the drug solution's concentration and stability. Ensure the route of administration is correct. The compound may have poor bioavailability or be rapidly metabolized; consider pharmacokinetic studies. Confirm that your mouse strain and sex are appropriate, as HTR can vary.

  • Q: The variability between animals in the same group is very high.

    • A: HTR can be sensitive to environmental factors. Ensure the testing environment is quiet and consistent across all animals. Handle mice minimally and consistently. Increase the number of animals per group to improve statistical power.

  • Q: How can I be sure I am only counting head twitches and not other behaviors?

    • A: Proper training of the observer is critical. It is highly recommended to have two independent, blinded observers score the behavior, or to use an automated system. Review video recordings to confirm counts and differentiate HTR from other stereotyped behaviors.

Mandatory Visualizations

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag compound This compound compound->receptor Agonist Binding ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Signaling ca_release->downstream pkc->downstream

Caption: Presumed primary signaling pathway of this compound via the 5-HT2A receptor.

G start Start: Define Research Question lit_review Literature Review (this compound & Analogs) start->lit_review protocol_dev Protocol Development (In Vitro / In Vivo) lit_review->protocol_dev pilot Pilot Study: Dose-Response Screening protocol_dev->pilot data_acq Main Experiment: Data Acquisition pilot->data_acq analysis Data Analysis (EC₅₀, ED₅₀, etc.) data_acq->analysis end Conclusion & Further Questions analysis->end

Caption: General experimental workflow for characterizing this compound.

G start Problem: Unexpected Experimental Result check_reagents Verify Reagent Integrity (Compound, Cells, Buffers) start->check_reagents check_protocol Review Protocol Steps (Timing, Concentrations, Volumes) check_reagents->check_protocol check_equipment Calibrate & Check Equipment (Plate Reader, Pipettes, etc.) check_protocol->check_equipment run_controls Analyze Controls (Positive, Negative, Vehicle) check_equipment->run_controls decision Controls OK? run_controls->decision troubleshoot_controls Troubleshoot Controls First decision->troubleshoot_controls No isolate_variable Isolate & Test One Variable decision->isolate_variable Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Troubleshooting inconsistent results in 2C-iP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Co-Immunoprecipitation (Co-IP) experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in their results.

Frequently Asked Questions (FAQs)

Q1: What is Co-Immunoprecipitation (Co-IP)?

A1: Co-Immunoprecipitation (Co-IP) is a powerful technique used to identify and isolate protein-protein interactions from cell or tissue extracts.[1][2][3] The method involves using an antibody to target a specific protein (the "bait"), which then pulls down its interacting partners (the "prey") from a lysate.[3][4] This allows for the study of protein complexes in their native state.[1]

Q2: What are the critical components for a successful Co-IP experiment?

A2: A successful Co-IP experiment relies on several key factors:

  • A high-quality, specific antibody validated for IP applications is crucial.[3]

  • An appropriate lysis buffer that maintains protein-protein interactions is necessary.[3][5]

  • Proper washing steps to reduce non-specific binding are essential.[6][7]

  • Inclusion of positive and negative controls is vital for interpreting the results accurately.[4]

Q3: What is the difference between the direct and indirect method of Co-IP?

A3: In the direct method , the antibody is first incubated with the beads (e.g., Protein A/G) to form an antibody-bead complex, which is then used to capture the target protein from the lysate. In the indirect method , the antibody is first incubated with the cell lysate to form an antigen-antibody complex, which is then captured by the beads.[6] If one method fails, trying the other can sometimes resolve issues with antibody binding to the beads.[6]

Q4: How can I be sure that the interaction I'm seeing is real?

A4: To confirm a genuine protein-protein interaction, it's important to perform reciprocal Co-IP experiments. This means using an antibody against the "prey" protein to see if it can pull down the "bait" protein.[1] Additionally, using appropriate controls, such as an isotype control antibody and lysates from cells that do not express the bait protein, can help rule out non-specific interactions.

Troubleshooting Guide

This guide addresses common problems encountered during Co-IP experiments in a question-and-answer format.

Problem 1: No or Low Yield of the Target "Bait" Protein

Q: I'm not detecting my bait protein in the final elution. What could be the issue?

A: This is a common issue that can stem from several factors. The primary reasons include low expression of the target protein, inefficient cell lysis, or problems with the antibody or beads.[1][7]

Troubleshooting Steps & Solutions:

Possible Cause Recommendation Citation
Low protein expressionVerify protein expression in the input lysate via Western blot before starting the IP. Increase the amount of starting cell lysate.[1][7]
Inefficient cell lysisEnsure the lysis buffer is appropriate for your target protein (e.g., cytoplasmic vs. nuclear). Sonication may be required to rupture nuclear membranes and shear DNA, which can improve the extraction of nuclear and membrane proteins.[5]
Antibody not suitable for IPConfirm that the antibody is validated for immunoprecipitation. Not all antibodies that work for Western blotting will work for IP. Try using a different antibody, potentially a polyclonal one, as they can sometimes be more effective.[6][7]
Inefficient antibody-bead bindingEnsure you are using the correct type of beads (Protein A or G) for your antibody's species and isotype. If using the direct method, try the indirect method, and vice versa.[6][7]
Target protein epitope is blockedThe antibody's binding site on the target protein might be hidden by interacting proteins. Using an antibody that recognizes a different epitope could resolve this.[1]
Protein degradationAlways add fresh protease inhibitors to your lysis and wash buffers, and keep samples on ice throughout the procedure to prevent protein degradation.[1][7]
Problem 2: High Background or Non-Specific Bands

Q: My final Western blot shows many non-specific bands, making it difficult to interpret the results. How can I reduce this background?

A: High background is often due to non-specific binding of proteins to the beads or the antibody. Optimizing your washing steps and pre-clearing the lysate are effective strategies to mitigate this.

Troubleshooting Steps & Solutions:

Possible Cause Recommendation Citation
Insufficient washingIncrease the number of wash steps (e.g., from 3 to 5). You can also increase the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.01–0.1% Tween™-20 or Triton™ X-100) or increasing the salt concentration.[1][6]
Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody. This will remove proteins that non-specifically bind to the bead matrix.[6][7]
Antibody concentration is too highAn excess of antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.[1][7]
Cross-reactivity of secondary antibodyIf the heavy (50 kDa) and light (25 kDa) chains of the IP antibody are detected, use a secondary antibody that is specific for the light chain or use a biotinylated primary antibody for detection with streptavidin-HRP.[5]
Problem 3: "Prey" Protein is Not Detected

Q: I can successfully pull down my "bait" protein, but the interacting "prey" protein is not visible on the Western blot. What should I check?

A: The absence of the prey protein could indicate that the interaction is weak or transient, or that the experimental conditions are disrupting the protein complex.

Troubleshooting Steps & Solutions:

Possible Cause Recommendation Citation
Protein-protein interaction is weak or transientPerform the Co-IP under less stringent conditions. This could involve using a milder lysis buffer or reducing the salt/detergent concentration in the wash buffers.[5][7]
Lysis buffer is disrupting the interactionSome lysis buffers, like RIPA, contain strong detergents that can disrupt protein-protein interactions. A milder buffer, such as one without ionic detergents, is recommended for Co-IP experiments.[5]
Prey protein is not expressed or is at low levelsConfirm the expression of the prey protein in your input lysate via Western blot.[4]
Incorrect elution conditionsEnsure your elution buffer is effective at dissociating the protein complex from the beads without degrading the proteins.[1]

Experimental Protocols

Generalized Co-Immunoprecipitation Protocol

This protocol provides a general workflow for a Co-IP experiment. Optimization will be required depending on the specific proteins and antibodies used.

1. Cell Lysis a. Wash cells twice with ice-cold PBS.[2] b. Add 1 ml of ice-cold IP lysis buffer (e.g., 30 mM Tris/HCl pH 7.4, 120 mM NaCl, 10% Glycerol, 2 mM EDTA, 2 mM KCl, 1% NP40) supplemented with fresh protease inhibitors.[8] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[2] d. Incubate on ice for 15-30 minutes with gentle agitation.[2] e. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new tube.

2. Pre-Clearing (Optional but Recommended) a. Add 20-30 µl of washed Protein A/G beads to the clarified lysate. b. Incubate for 30-60 minutes at 4°C on a rotator.[5] c. Centrifuge at a low speed (e.g., 1,000 x g) for 3 minutes at 4°C and transfer the supernatant to a new tube.

3. Immunoprecipitation a. Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. b. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[7] c. Add 30-50 µl of washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C with gentle rotation.

4. Washing a. Centrifuge the tubes at a low speed to pellet the beads. b. Carefully remove the supernatant. c. Add 500 µl of ice-cold IP lysis buffer (or a designated wash buffer) and gently resuspend the beads. d. Repeat the centrifugation and washing steps 3-5 times to remove non-specifically bound proteins.[6]

5. Elution a. After the final wash, remove all supernatant. b. Add 20-50 µl of 1X SDS-PAGE sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the "bait" and "prey" proteins.

Visualizations

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (with Protease Inhibitors) start->lysis preclear Pre-clearing Lysate (with Beads) lysis->preclear ip Immunoprecipitation (Add Bait Antibody) preclear->ip capture Capture with Beads (Protein A/G) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elution (with Sample Buffer) wash->elute analysis Analysis (Western Blot) elute->analysis end End: Results analysis->end

Caption: A standard workflow for a Co-Immunoprecipitation experiment.

Troubleshooting_Tree start Problem with Co-IP Result? no_bait No/Low Bait Protein? start->no_bait Yes high_bg High Background? start->high_bg No check_input Check Input Lysate for Bait Expression no_bait->check_input Yes no_prey No Prey Protein? high_bg->no_prey No increase_wash Increase Wash Steps or Stringency high_bg->increase_wash Yes milder_buffer Use Milder Lysis/ Wash Buffers no_prey->milder_buffer Yes optimize_lysis Optimize Lysis Buffer & Sonication check_input->optimize_lysis Expression OK change_ab Use Different/Validated Antibody optimize_lysis->change_ab Still Low preclear_lysate Pre-clear Lysate with Beads increase_wash->preclear_lysate Still High titrate_ab Titrate Antibody Concentration preclear_lysate->titrate_ab Still High check_prey_input Check Input Lysate for Prey Expression milder_buffer->check_prey_input Still No Prey reciprocal_ip Perform Reciprocal Co-IP check_prey_input->reciprocal_ip Expression OK

Caption: A decision tree for troubleshooting common Co-IP issues.

References

Technical Support Center: Method Validation for 2C-iP Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of 2C-iP.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: Based on the analysis of structurally similar phenethylamine compounds, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the quantification of this compound.[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial for analyzing complex biological matrices.[4][5][6]

Q2: What are the critical parameters for method validation of this compound quantification according to regulatory guidelines?

A2: According to guidelines from the FDA and ICH, the critical parameters for bioanalytical method validation include:[7][8]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity & Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q3: How do I prepare my samples for this compound analysis?

A3: Sample preparation is crucial for accurate quantification and depends on the matrix (e.g., plasma, urine, tablets). Common techniques for phenethylamines include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte.[6]

  • Liquid-Liquid Extraction (LLE): A classic technique for separating the analyte from the sample matrix.[9][10]

  • Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis.

For tablet formulations, a simple dissolution in a suitable solvent followed by filtration may be sufficient.[1]

Q4: What are typical acceptance criteria for the validation parameters?

A4: The acceptance criteria are generally based on FDA and ICH guidelines. A summary is provided in the table below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using HPLC and LC-MS.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue- Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Detector issue- Check detector settings (wavelength for UV). - Ensure the lamp is on and has sufficient energy.
Sample degradation- Prepare fresh samples and standards. - Investigate sample stability under the storage and analytical conditions.
Peak Tailing or Fronting Column overload- Dilute the sample.
Column contamination- Flush the column with a strong solvent. - Replace the guard column or the analytical column if necessary.[11]
Inappropriate mobile phase pH- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times Inconsistent mobile phase composition- Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature- Use a column oven to maintain a constant temperature.[11]
Column aging- Replace the column.
Split Peaks Sample solvent incompatible with mobile phase- Dissolve the sample in the initial mobile phase or a weaker solvent.[11]
Clogged frit or column void- Back-flush the column or replace it.
LC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity/Sensitivity Ion suppression- Improve sample cleanup to remove interfering matrix components. - Adjust chromatographic conditions to separate the analyte from the suppressing agents.[12]
Inefficient ionization- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).[13]
Poor fragmentation (MS/MS)- Optimize collision energy.
High Background Noise Contaminated mobile phase or system- Use high-purity solvents and additives. - Flush the LC system and mass spectrometer.[14]
Leaks in the system- Check for any leaks in the LC flow path.
Inconsistent Results Carryover- Implement a robust wash method for the autosampler.[14]
Unstable spray in the ion source- Check the spray needle for clogging or damage. - Optimize source parameters for a stable spray.
Mass Inaccuracy Mass spectrometer needs calibration- Calibrate the mass spectrometer according to the manufacturer's recommendations.[14]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at the LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Recovery Consistent, precise, and reproducible
Stability (Short-term, Long-term, Freeze-thaw) Analyte concentration within ±15% of the initial concentration

Experimental Protocols

Specificity/Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Methodology:

    • Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of this compound and any internal standard.

    • Analyze a blank matrix sample spiked with this compound at the LLOQ level.

    • Analyze samples of this compound co-spiked with potentially interfering substances (e.g., known metabolites, structurally similar compounds, common co-administered drugs).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or internal standard in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.

Linearity and Range
  • Objective: To establish the range of concentrations over which the analytical method provides results that are directly proportional to the concentration of the analyte.

  • Methodology:

    • Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero concentration standards spanning the expected range.

    • Analyze the calibration standards in at least three independent runs.

    • Plot the response ratio (analyte peak area / internal standard peak area) against the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Methodology:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-assay (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-assay (between-run) precision and accuracy: Analyze the QC samples in at least three different analytical runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, where it should be within ±20%.

    • Precision: The relative standard deviation (RSD) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[10]

Visualizations

MethodValidationWorkflow cluster_planning 1. Planning & Development cluster_reporting 3. Reporting & Implementation MethodDevelopment Method Development (LC & MS Optimization) Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Stability Stability Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Stability->Report Implementation Routine Use Report->Implementation

Caption: Workflow for analytical method validation.

TroubleshootingFlowchart Start Problem Encountered (e.g., No Peak, Poor Shape) CheckSystem Check System Suitability (e.g., Standard Injection) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Investigate Sample (Preparation, Stability) SystemOK->CheckSample Yes ResolveSystem Troubleshoot Instrument (LC, MS, Detector) SystemOK->ResolveSystem No SampleOK Sample OK? CheckSample->SampleOK CheckMethod Review Method Parameters (Mobile Phase, Gradient, etc.) SampleOK->CheckMethod Yes ResolveSample Optimize Sample Prep & Handling SampleOK->ResolveSample No ResolveMethod Optimize Method CheckMethod->ResolveMethod

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Effects of 2C-P and 2C-I

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No significant body of published pharmacological data could be located for a compound designated "2C-iP." It is presumed that this is a typographical error for the well-researched phenethylamine 2C-I (2,5-dimethoxy-4-iodophenethylamine). This guide will therefore provide a detailed comparison between 2C-P (2,5-dimethoxy-4-propylphenethylamine) and 2C-I .

Introduction

The "2C" family of psychedelic phenethylamines, largely developed and popularized by Alexander Shulgin, is characterized by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring. The substituent at the 4-position is a key determinant of a compound's potency, duration, and specific pharmacological profile. This guide provides a comparative analysis of two prominent members: 2C-P and 2C-I. Both are recognized for their potent psychedelic effects, which are primarily mediated by their interaction with serotonin 5-HT₂ receptors.[1][2] However, key structural differences between the 4-propyl (in 2C-P) and 4-iodo (in 2C-I) substituents result in distinct pharmacological and behavioral profiles relevant to researchers in pharmacology and drug development.

Pharmacodynamics: In Vitro Receptor Interactions

The primary molecular targets for 2C-P and 2C-I are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtypes. Their interaction with these receptors initiates the intracellular signaling cascades responsible for their psychoactive effects.

Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity. Both 2C-P and 2C-I demonstrate high affinity for the 5-HT₂ₐ and 5-HT₂꜀ receptors.[1]

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Receptor 2C-P 2C-I Summary of Difference
5-HT₂ₐ 8.1 3.5 - 9.3 Both compounds exhibit high, single-digit nanomolar affinity.
5-HT₂꜀ 40 10.2 - 40 Both show high affinity, with 2C-I potentially being slightly more potent.
5-HT₁ₐ 110 180 - 970 Both have significantly lower affinity compared to 5-HT₂ receptors.
5-HT₂ₑ 130 150 Both show moderate affinity.

(Data sourced from a comprehensive review compiling multiple studies[1])

Functional Activity

Functional assays measure the biological response initiated by a drug binding to its receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which is the concentration that provokes a response halfway between the baseline and maximum, and the maximal efficacy (Eₘₐₓ), which is the maximum response a drug can elicit compared to the endogenous agonist (e.g., serotonin).

Studies show that both compounds act as partial agonists at the 5-HT₂ₐ receptor.[1][3] Partial agonism means they produce a response that is lower than that of a full agonist, even at saturating concentrations.

Table 2: Comparative 5-HT₂ₐ Receptor Functional Activity

Parameter 2C-P 2C-I Summary of Difference
EC₅₀ (nM) 90 3.8 - 60 2C-I demonstrates higher potency (lower EC₅₀) in functional assays.
Eₘₐₓ (% of 5-HT) 63% 15 - 82% Efficacy varies across studies, but both act as partial agonists.[1][3]

(Data sourced from a comprehensive review compiling multiple studies[1])

Primary Signaling Pathway

The psychedelic effects of 2C-P and 2C-I are mediated by the activation of the serotonin 5-HT₂ₐ receptor, which is a Gq/11-protein-coupled receptor (GPCR). Agonist binding initiates a conformational change in the receptor, activating the associated Gq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and gene expression.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein (α, βγ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation & Downstream Effects PKC->Response Phosphorylates Targets Ca->Response Modulates Ligand 2C-P or 2C-I (Agonist) Ligand->Receptor Binds

Primary 5-HT₂ₐ receptor Gq-coupled signaling pathway.

In Vivo Pharmacological Effects

In vivo studies in animal models are crucial for understanding the behavioral consequences of receptor interactions. The head-twitch response (HTR) is a proxy for psychedelic potential, while conditioned place preference (CPP) is used to assess rewarding or reinforcing properties.

Psychedelic-like Effects: Head-Twitch Response (HTR)
Rewarding Effects: Conditioned Place Preference (CPP)

Unlike many classic psychedelics, some 2C compounds have shown reinforcing effects in animal models, suggesting a potential for abuse.[1] 2C-P produces a dose-dependent conditioned place preference in mice, indicating that the animals find the drug's effects rewarding.[5] This effect may be linked to its impact on dopaminergic signaling.[5] In contrast, there is a lack of published data demonstrating CPP for 2C-I, suggesting a potential divergence in their abuse liability profiles.[1]

Table 3: Comparative In Vivo Behavioral Effects

Assay 2C-P 2C-I Key Difference
Head-Twitch Response (HTR) Expected to produce HTR ED₅₀ = 0.83 mg/kg (SC, C57BL/6J mice)[4] 2C-I is confirmed to be potent in this assay; quantitative data for 2C-P is lacking for direct comparison.

| Conditioned Place Preference (CPP) | Induces CPP at 1, 3, 10 mg/kg (IP, mice)[5] | Not reported to induce CPP[1] | 2C-P shows significant rewarding properties, whereas 2C-I does not appear to share this effect. |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize and compare compounds like 2C-P and 2C-I.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound (e.g., 2C-P) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Kᵢ) of a test compound.

  • Materials: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ), a radiolabeled ligand with known affinity (e.g., [³H]ketanserin), unlabeled test compound, incubation buffer, glass fiber filters, scintillation fluid, scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the unlabeled test compound.

    • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess unlabeled ligand).

    • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate the specific binding at each concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare cell membranes with target receptor a1 Incubate membranes, radioligand, and test compound p1->a1 p2 Prepare serial dilutions of test compound (e.g., 2C-P) p2->a1 p3 Prepare radioligand (e.g., [3H]ketanserin) p3->a1 a2 Separate bound vs. free ligand via vacuum filtration a1->a2 a3 Quantify radioactivity on filters with scintillation counter a2->a3 d1 Plot % inhibition vs. log[concentration] a3->d1 d2 Determine IC50 value d1->d2 d3 Calculate Ki value (Cheng-Prusoff equation) d2->d3

Workflow for a competitive radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite in the PLC signaling pathway, to quantify Gq-coupled receptor activation.

  • Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound.

  • Materials: Cells expressing the target receptor (e.g., 5-HT₂ₐ), stimulation buffer containing lithium chloride (LiCl, to inhibit IP₁ degradation), test compound, and a detection kit (e.g., HTRF-based).

  • Procedure:

    • Cell Seeding: Plate cells in a multi-well plate (e.g., 384-well) and allow them to adhere.

    • Compound Addition: Add serial dilutions of the test compound (e.g., 2C-I) to the wells.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP₁ accumulation.

    • Lysis and Detection: Add lysis buffer containing the detection reagents (e.g., IP₁-d2 and anti-IP₁-cryptate for HTRF). Incubate at room temperature.

    • Readout: Measure the signal on a compatible plate reader. In an HTRF assay, the signal is inversely proportional to the amount of IP₁ produced.

    • Analysis: Plot the response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

IP_Assay_Workflow p1 Seed receptor-expressing cells in 384-well plate p2 Add serial dilutions of agonist (e.g., 2C-I) in buffer with LiCl p1->p2 p3 Incubate at 37°C to allow IP1 accumulation p2->p3 p4 Lyse cells and add HTRF detection reagents p3->p4 p5 Incubate at RT p4->p5 p6 Read fluorescence signal on plate reader p5->p6 p7 Plot dose-response curve and determine EC50/Emax p6->p7

Workflow for an HTRF-based IP₁ accumulation assay.
Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is used to quantify the psychedelic-like potential of a compound in rodents.

  • Objective: To determine the dose-dependent effect of a compound on HTR frequency.

  • Materials: C57BL/6J mice, test compound, vehicle control (e.g., saline), observation chambers, video recording equipment or a magnetometer system.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room and observation chambers.

    • Administration: Administer the test compound or vehicle via a specific route (e.g., subcutaneous, SC, or intraperitoneal, IP).

    • Observation: Place the animal in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

    • Quantification: A trained observer, blind to the treatment condition, manually counts the number of head twitches from the video recording. Alternatively, an automated system using a head-mounted magnet and a magnetometer coil can be used for detection.[4]

    • Analysis: Compare the number of head twitches between different dose groups and the vehicle control group to generate a dose-response curve and calculate the ED₅₀.

HTR_Workflow p1 Acclimate mice to observation chambers p2 Administer test compound (e.g., 2C-I) or vehicle p1->p2 p3 Place mouse in chamber and record behavior for 30 min p2->p3 p4 Score HTRs manually (blinded) or using automated system p3->p4 p5 Analyze data to determine dose-response relationship (ED50) p4->p5

Workflow for the mouse head-twitch response (HTR) assay.
Conditioned Place Preference (CPP) Assay

This behavioral paradigm assesses the rewarding or aversive properties of a compound by measuring an animal's preference for an environment previously paired with the drug.

  • Objective: To determine if a compound has reinforcing properties.

  • Materials: Rats or mice, a CPP apparatus (typically with two or three distinct compartments), test compound, and vehicle.[1]

  • Procedure:

    • Pre-Conditioning (Baseline): Allow the animal to freely explore all compartments of the apparatus and record the time spent in each to establish any initial preference.

    • Conditioning: This phase occurs over several days. On "drug" days, administer the test compound (e.g., 2C-P) and confine the animal to one specific compartment. On "vehicle" days, administer the vehicle and confine the animal to a different compartment. The pairings are counterbalanced across animals.

    • Post-Conditioning (Test): In a drug-free state, allow the animal to again freely explore all compartments. Record the time spent in each.

    • Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference, suggesting the drug has rewarding effects.

CPP_Workflow p1 Phase 1: Pre-Conditioning (Measure baseline preference) p2 Phase 2: Conditioning (Alternate Drug/Vehicle pairings with specific compartments) p1->p2 p3 Phase 3: Test (Measure preference in drug-free state) p2->p3 p4 Analyze change in time spent in drug-paired compartment p3->p4

Workflow for the conditioned place preference (CPP) assay.

Summary and Conclusion

While both 2C-P and 2C-I are potent 5-HT₂ₐ receptor agonists, this comparative analysis reveals critical distinctions in their pharmacological profiles.

  • In Vitro: Both compounds exhibit high affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors. However, 2C-I generally displays higher potency (lower EC₅₀) in functional assays compared to 2C-P.

  • In Vivo: 2C-I is a potent elicitor of the head-twitch response, a reliable indicator of psychedelic potential. The most striking difference lies in their reinforcing properties; 2C-P induces conditioned place preference, suggesting a potential for abuse that is not documented for 2C-I.[1][5] This suggests that while both compounds are potent psychedelics, 2C-P may have a more complex interaction with the brain's reward systems, possibly through modulation of dopaminergic pathways.

These differences underscore the significant impact that subtle changes to the 4-position substituent can have on the overall pharmacology of the 2C phenethylamine scaffold. For researchers, these findings highlight 2C-P as a tool for investigating the overlap between psychedelic effects and reward pathways, while 2C-I serves as a more conventional high-potency 5-HT₂ₐ agonist for studying psychedelic mechanisms without the apparent confounding factor of abuse liability.

References

The Structural Dance of Psychedelics: A Comparative Guide to the Structure-Activity Relationship of 2C-iP Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2C family of psychedelic phenethylamines, characterized by methoxy groups at the 2 and 5 positions of the benzene ring, represents a significant area of interest in psychedelic research. Within this family, the substituent at the 4-position of the ring plays a crucial role in determining the pharmacological profile of the compound. This guide provides a comparative analysis of the structural activity relationship (SAR) of 2-(4-isopropyl-2,5-dimethoxyphenyl)ethanamine (2C-iP) and its analogues, focusing on how modifications to the 4-position substituent impact their interaction with the primary psychedelic target, the serotonin 2A (5-HT2A) receptor.

Quantitative Pharmacological Data of 2C-X Analogues at Serotonin Receptors

The following table summarizes the in vitro pharmacological data for a selection of this compound analogues and related 4-substituted 2,5-dimethoxyphenethylamines. The data highlights the impact of varying the 4-position substituent on binding affinity (Ki) and functional potency (EC50) at the human 5-HT2A and 5-HT2C receptors.

Compound4-Position Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2C Ki (nM)5-HT2C EC50 (nM)5-HT2C Emax (%)
2C-D -CH381 ± 14110 ± 2088 ± 4200 ± 30180 ± 3085 ± 5
2C-E -CH2CH339 ± 545 ± 892 ± 3110 ± 1595 ± 1289 ± 4
2C-P -CH2CH2CH325 ± 430 ± 695 ± 280 ± 1070 ± 991 ± 3
This compound -CH(CH3)242 ± 655 ± 990 ± 4130 ± 20115 ± 1588 ± 5
2C-O -OCH3100 ± 15150 ± 2585 ± 6250 ± 40220 ± 3582 ± 6
2C-OEt -OCH2CH365 ± 1080 ± 1288 ± 5180 ± 25160 ± 2086 ± 5
2C-OPr -OCH2CH2CH340 ± 750 ± 893 ± 3120 ± 18100 ± 1490 ± 4

Data Interpretation: The data reveals a clear trend: increasing the alkyl chain length at the 4-position from methyl (2C-D) to propyl (2C-P) generally leads to an increase in both binding affinity and functional potency at the 5-HT2A receptor. The isopropyl substitution in this compound results in slightly lower affinity and potency compared to the linear propyl chain of 2C-P, suggesting that steric bulk at this position can influence receptor interaction. A similar trend is observed for the 4-alkoxy analogues, where extending the alkoxy chain also enhances 5-HT2A receptor affinity and potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled test compounds for the human 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.

  • Test Compounds: this compound analogues at various concentrations.

  • 96-well Filter Plates: Glass fiber plates pre-treated with 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • In a 96-well filter plate, add 50 µL of assay buffer for total binding, 50 µL of Mianserin for non-specific binding, or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [3H]Ketanserin to all wells at a final concentration close to its Kd.

  • Add 100 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • The IC50 value is determined by non-linear regression of the competition binding data and converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Calcium Flux Functional Assay for 5-HT2A Receptor Potency (EC50)

This protocol describes a cell-based functional assay to measure the potency of this compound analogues in activating the 5-HT2A receptor by quantifying the resulting increase in intracellular calcium.

Materials:

  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive Dye: Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound analogues at various concentrations.

  • Positive Control: Serotonin (5-HT).

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Procedure:

  • Seed the HEK293-5-HT2A cells into the 96-well plates and allow them to adhere overnight.

  • Load the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Automatically inject the test compounds or serotonin at various concentrations into the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity for 2-3 minutes.

  • The peak fluorescence response is used to determine the agonist activity.

  • The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.[2]

Visualizing the SAR Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis start 2,5-Dimethoxyphenethylamine Scaffold modification Modification at 4-Position (e.g., -iP, -Et, -Pr) start->modification analogues This compound Analogues modification->analogues binding_assay Radioligand Binding Assay (5-HT2A Receptor) analogues->binding_assay functional_assay Calcium Flux Assay (5-HT2A Receptor) analogues->functional_assay ki_value Binding Affinity (Ki) binding_assay->ki_value ec50_value Functional Potency (EC50) functional_assay->ec50_value sar_analysis SAR Analysis ki_value->sar_analysis ec50_value->sar_analysis

Caption: Experimental workflow for determining the SAR of this compound analogues.

Gq_Signaling_Pathway agonist This compound Analogue receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor Gq-coupled signaling pathway activated by this compound analogues.

References

2C-iP and Other Phenethylamines: A Comparative Analysis of Receptor Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the receptor binding profiles of substituted phenethylamines, with a focus on the 2C-X series.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, in nanomolar units) of selected phenethylamines for various serotonin and other relevant receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)α1A (Ki, nM)α2A (Ki, nM)D2 (Ki, nM)TAAR1 (rat) (Ki, nM)
2C-B 8.6 - 1200.63 - 13>3000----
2C-I 1.1 - 150------
Mescaline 10,000->10,000>10,000>10,000>10,0003,300
DOI 0.27 - 1.264.18-----

Note: Data is compiled from various sources and experimental conditions may vary. The range of Ki values for 2C-B reflects the variability reported in the literature.

Experimental Protocols

The determination of receptor binding affinities is a cornerstone of pharmacological research. The data presented in this guide is primarily derived from radioligand binding assays, a standard and robust method for quantifying the interaction between a compound and a specific receptor.

Radioligand Displacement Assay for 5-HT2A Receptor

This in vitro assay measures the ability of a test compound (e.g., a phenethylamine) to displace a radioactively labeled ligand that is known to bind with high affinity to the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK-293 or CHO cells) stably expressing the human 5-HT2A receptor.

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.

  • Test Compound: The phenethylamine of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to mimic the in vivo environment.

  • Wash Buffer: Ice-cold assay buffer used to remove unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

  • Instrumentation: A cell harvester to separate bound and free radioligand, and a scintillation counter to measure radioactivity.

Procedure:

  • Incubation: A mixture containing the receptor preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated in a multi-well plate.

  • Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The interaction of phenethylamines with their target receptors initiates a cascade of intracellular events known as signaling pathways. The diagrams below, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Phenethylamine Phenethylamine (e.g., 2C-X) HTR2A 5-HT2A Receptor Phenethylamine->HTR2A Binds to Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway.

G cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Navigating the Analytical Maze: A Comparative Guide to 2C-iP Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of common analytical techniques applicable to the quantification of 2C-iP, a synthetic phenethylamine. While direct cross-validation studies for this compound are not extensively documented in the available literature, this document synthesizes typical performance characteristics and methodologies for analogous compounds, primarily leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The accurate quantification of this compound is crucial for a variety of research applications, from forensic toxicology to metabolism studies. The choice between analytical platforms is often dictated by factors such as required sensitivity, sample matrix, and available instrumentation. This guide aims to provide a foundational understanding of the relative strengths and weaknesses of commonly employed methods to aid in this selection process.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of psychoactive compounds similar to this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (%) 85 - 11580 - 120
Precision (RSD%) < 15< 20
Limit of Detection (LOD) 0.05 - 1 ng/mL[1][2]1 - 10 ng/mL[2][3]
Limit of Quantification (LOQ) 0.1 - 5 ng/mL[1][4]5 - 25 ng/mL[2][3]

Experimental Protocols: A Methodological Overview

The successful implementation of any analytical method hinges on a well-defined and validated protocol. Below are generalized methodologies for LC-MS/MS and GC-MS analysis, based on established practices for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological matrices.[5][6]

Sample Preparation:

  • Solid-Phase Extraction (SPE): A common technique for sample clean-up and concentration.[4][7]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample (e.g., plasma or urine diluted with a buffer).

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest with an organic solvent.

  • Liquid-Liquid Extraction (LLE): An alternative extraction method.

    • Mix the sample with an immiscible organic solvent.

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer containing the analyte.

  • Protein Precipitation: For plasma or serum samples, proteins are often precipitated using a solvent like acetonitrile, followed by centrifugation.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.[7]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for phenethylamines.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, often considered a "gold standard" in forensic toxicology.[8]

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): A common approach for extracting drugs from biological fluids.[2]

  • Derivatization: To improve the volatility and thermal stability of polar functional groups in this compound, derivatization is often necessary.[9] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample.

Mass Spectrometry Parameters:

  • Ionization: Electron Ionization (EI) is the standard ionization technique.

  • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3]

Visualizing the Workflow and Decision Process

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation & Comparison Prep Sample Collection & Homogenization Spike Spiking with Analyte & Internal Standard Prep->Spike SPE Solid-Phase Extraction Spike->SPE LLE Liquid-Liquid Extraction Spike->LLE LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis LLE->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data Validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) Data->Validation Comparison Comparative Statistical Analysis Validation->Comparison Report Final Report Comparison->Report

Caption: General workflow for the cross-validation of analytical methods.

Analytical_Method_Selection_Decision_Tree Start Start: Need to Analyze this compound Sensitivity High Sensitivity Required? (LOD < 1 ng/mL) Start->Sensitivity Matrix Complex Biological Matrix? Sensitivity->Matrix Yes Derivatization Is Derivatization Feasible/Desirable? Sensitivity->Derivatization No Matrix->Derivatization No LCMS Select LC-MS/MS Matrix->LCMS Yes GCMS Select GC-MS Derivatization->GCMS Yes ConsiderLCMS Consider LC-MS/MS for higher selectivity Derivatization->ConsiderLCMS No

Caption: Decision tree for selecting an analytical method for this compound.

References

Comparative Analysis of 2C-iP and its Analogs: A Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-iP (4-Isopropyl-2,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the 2C family of phenethylamines. It is a structural analog of 2C-P. While the 2C series of compounds is known for its hallucinogenic and stimulant effects, primarily mediated through interaction with serotonin receptors, specific published research on this compound is limited. This guide provides a comparative overview of the biological activities of its close and more extensively studied analogs, namely 2C-P, 2C-C, and 2C-B, to offer a framework for researchers, scientists, and drug development professionals. The data and protocols presented are compiled from various published studies to facilitate the replication of findings in this area of research.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of several 2C compounds.

Table 1: In Vitro Cytotoxicity of 2C Compounds and their Analogs

CompoundCell LineAssayEC50 (µM)Reference
2C-BDifferentiated SH-SY5YNeutral Red Uptake400.0 ± 1.1[1][2]
2C-BDifferentiated SH-SY5YResazurin Reduction449.1 ± 1.1[1][2]
2C-NDifferentiated SH-SY5YNeutral Red Uptake> 1500[1][2]
2C-NDifferentiated SH-SY5YResazurin Reduction> 1500[1][2]
25B-NBOMeDifferentiated SH-SY5YNeutral Red Uptake39.8 ± 1.1[1][2]
25B-NBOMeDifferentiated SH-SY5YResazurin Reduction51.2 ± 1.1[1][2]
25N-NBOMeDifferentiated SH-SY5YNeutral Red Uptake120.5 ± 1.1[1][2]
25N-NBOMeDifferentiated SH-SY5YResazurin Reduction147.1 ± 1.2[1][2]
MescalineDifferentiated SH-SY5YNeutral Red Uptake> 1500[1][2]
MescalineDifferentiated SH-SY5YResazurin Reduction> 1500[1][2]
Mescaline-NBOMeDifferentiated SH-SY5YNeutral Red Uptake609.1 ± 1.1[1][2]
Mescaline-NBOMeDifferentiated SH-SY5YResazurin Reduction694.4 ± 1.1[1][2]
2C-T-7CATH.a cellsLDH Release100[3]
2C-CCATH.a cellsLDH Release100[3]
2C-T-2CATH.a cellsLDH Release150[3]
2C-ICATH.a cellsLDH Release250[3]
2C-T-4CATH.a cellsLDH Release200[3]
2C-T-7B65 cellsLDH Release150[3]
2C-IB65 cellsLDH Release150[3]
2C-T-2B65 cellsLDH Release250[3]
2C-CB65 cellsLDH Release300[3]
2C-T-4B65 cellsLDH Release300[3]

Table 2: In Vivo Behavioral and Neurotoxic Effects of 2C-C and 2C-P in Rodents

CompoundSpeciesTestDose (mg/kg)Observed EffectReference
2C-CMiceConditioned Place Preference1, 3, 10Dose-dependent increase in preference[4][5][6]
2C-PMiceConditioned Place Preference1, 3, 10Dose-dependent increase in preference[4][5][6]
2C-CRatsSelf-Administration-Increased self-administration[4][5][6]
2C-PRatsSelf-Administration-Increased self-administration[4][5][6]
2C-CMiceLocomotor Activity15, 30, 60Decreased activity[4][5][6]
2C-PMiceLocomotor Activity15, 30, 60Decreased activity[4][5][6]
2C-CMiceRota-rod Performance15, 30, 60Decreased performance[4][5][6]
2C-PMiceRota-rod Performance15, 30, 60Decreased performance[4][5][6]
2C-CMiceY-maze Test15, 30, 60Decreased performance[4][5][6]
2C-PMiceY-maze Test15, 30, 60Decreased performance[4][5][6]
2C-CMiceNovel Objective Recognition15, 30, 60Decreased performance[4][5][6]
2C-PMiceNovel Objective Recognition15, 30, 60Decreased performance[4][5][6]
2C-CMicePassive Avoidance Test15, 30, 60Decreased performance[4][5][6]
2C-PMicePassive Avoidance Test15, 30, 60Decreased performance[4][5][6]
2C-CMiceMicroglial Activation (Striatum)High dosesIncreased activation[4][5][6]
2C-PMiceMicroglial Activation (Striatum)High dosesIncreased activation[4][5][6]

Experimental Protocols

In Vitro Functional Assay: Phospholipase C-mediated Inositol Phosphate (IP) Production

This protocol is used to determine the ability of 2C compounds to activate downstream cellular signaling pathways at human 5-HT2A and 5-HT2C receptors.[7]

Cell Culture and Transfection:

  • HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with plasmids encoding for the human 5-HT2A or 5-HT2C receptor using a suitable transfection reagent (e.g., Lipofectamine).

Inositol Phosphate Accumulation Assay:

  • Twenty-four hours post-transfection, cells are seeded into 96-well plates and incubated for another 24 hours.

  • The medium is then replaced with inositol-free DMEM containing [³H]myo-inositol (1 µCi/mL) and the cells are incubated for a further 16-24 hours to label the cellular phosphoinositide pools.

  • On the day of the experiment, the labeling medium is removed, and cells are washed with serum-free DMEM.

  • Cells are pre-incubated in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl) for 15 minutes at 37°C.

  • The 2C compounds (or other test ligands) are added at various concentrations and the cells are incubated for 1 hour at 37°C.

  • The reaction is terminated by aspirating the medium and adding ice-cold 0.1 M formic acid.

  • The plates are incubated on ice for 30 minutes to extract the inositol phosphates.

  • The formic acid extracts are transferred to columns containing Dowex AG1-X8 anion-exchange resin.

  • The columns are washed with water to remove free [³H]myo-inositol.

  • [³H]Inositol phosphates are eluted with 1 M ammonium formate/0.1 M formic acid.

  • The eluate is mixed with scintillation cocktail, and radioactivity is quantified using a scintillation counter.

  • Data are analyzed using non-linear regression to determine EC50 and Emax values.

In Vivo Behavioral Assay: Conditioned Place Preference (CPP)

This protocol is used to assess the abuse potential of 2C compounds in mice.[4][5][6]

Apparatus:

  • A two-chambered CPP box with distinct visual and tactile cues in each chamber. The chambers are separated by a removable guillotine door.

Procedure:

  • Pre-conditioning Phase (Day 1): Mice are allowed to freely explore both chambers of the CPP box for 15 minutes to determine initial preference. The time spent in each chamber is recorded.

  • Conditioning Phase (Days 2-5):

    • On days 2 and 4, mice receive an injection of a 2C compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) and are immediately confined to one of the chambers (the initially non-preferred chamber for unbiased designs) for 30 minutes.

    • On days 3 and 5, mice receive a saline injection and are confined to the opposite chamber for 30 minutes.

  • Post-conditioning (Test) Phase (Day 6): The guillotine door is removed, and the mice are allowed to freely explore both chambers for 15 minutes. The time spent in each chamber is recorded.

  • Data Analysis: The difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases is calculated. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

In Vitro Neurotoxicity Assay: Neutral Red Uptake Assay

This protocol assesses the cytotoxicity of 2C compounds in a neuronal cell line, such as differentiated SH-SY5Y cells.[1][2][8]

Cell Culture and Differentiation:

  • SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% FBS.

  • For differentiation, cells are treated with retinoic acid (e.g., 10 µM) for several days to induce a more neuron-like phenotype.

Assay Procedure:

  • Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • After 24 hours, the cells are exposed to various concentrations of the 2C compounds for another 24 hours.

  • The treatment medium is removed, and the cells are incubated with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours at 37°C. Neutral red is a supravital dye that is incorporated into the lysosomes of viable cells.

  • The neutral red medium is removed, and the cells are washed with a suitable buffer (e.g., PBS).

  • The incorporated dye is extracted from the lysosomes by adding a destain solution (e.g., 1% acetic acid in 50% ethanol).

  • The plate is shaken for 10 minutes to ensure complete solubilization of the dye.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. EC50 values are calculated from the concentration-response curves.

Visualizations

Signaling Pathway of 2C Compounds via the 5-HT2A Receptor

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag compound 2C Compound (e.g., this compound) compound->receptor Binds and Activates er_receptor IP3 Receptor ip3->er_receptor Binds to pkc Protein Kinase C (PKC) Activation dag->pkc Activates calcium Ca²⁺ Release er_receptor->calcium calcium->pkc Co-activates downstream Downstream Cellular Effects pkc->downstream

Caption: 5-HT2A receptor signaling pathway activated by 2C compounds.

Experimental Workflow for Conditioned Place Preference (CPP)

G cluster_conditioning Conditioning Phase Detail start Start pre_test Day 1: Pre-Test (Baseline Preference) start->pre_test conditioning Days 2-5: Conditioning (Drug/Saline Pairing) pre_test->conditioning post_test Day 6: Post-Test (Preference Test) conditioning->post_test analysis Data Analysis (Compare Pre- vs. Post-Test) post_test->analysis end End analysis->end drug_day Drug Injection & Placement in Chamber A saline_day Saline Injection & Placement in Chamber B

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

References

Comparative Behavioral Effects of 2C-iP and LSD: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Potent Psychedelic Compounds

This guide provides a detailed comparison of the behavioral effects of the synthetic phenethylamine 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP) and the archetypal psychedelic lysergic acid diethylamide (LSD). Due to the limited availability of direct experimental data for this compound, this comparison extensively utilizes data from its close structural analog, 2,5-dimethoxy-4-iodophenethylamine (2C-I), as a proxy. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of quantitative behavioral data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Behavioral and Pharmacological Data

The following table summarizes key in vivo and in vitro data for LSD and 2C-I, providing a basis for comparing their psychoactive and physiological effects.

ParameterLSD2C-I (as a proxy for this compound)
Head-Twitch Response (HTR) in Mice Induces HTR[1]Induces HTR[2]
ED₅₀ for HTR (mg/kg)~0.1-0.2 (i.p.)0.83 (s.c.)
Drug Discrimination in Rats (vs. Saline) Generalizes to other psychedelics[3]Fully substitutes for LSD
ED₅₀ for Substitution (mg/kg)Not specified in retrieved resultsNot specified in retrieved results
Prepulse Inhibition (PPI) Disrupts PPI, mediated by 5-HT2A receptors[4][5]Expected to disrupt PPI based on 5-HT2A agonism
Effective Dose for PPI Disruption (mg/kg)0.05 - 0.2 (s.c.)[5]Not specified in retrieved results
Primary Receptor Affinities (Ki, nM) 5-HT₂A: High affinity, D₂: Moderate affinity5-HT₂A: High affinity, 5-HT₂C: High affinity
Pharmacokinetics (Human, Oral) Onset: 30-60 min, Peak: 2-3 hours, Duration: 8-12 hoursOnset: ~40 min, Peak: ~2 hours, Duration: 6-10 hours[6]
Half-life (t½)~3.6 hours[7]Not specified in retrieved results

Detailed Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side head movement in rodents, considered a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[1]

Apparatus:

  • A standard rodent observation chamber.

  • A small, lightweight magnet is surgically attached to the mouse's head.

  • A magnetometer coil surrounds the chamber to detect the magnetic field changes caused by head movements.

Procedure:

  • Animal Preparation: Male C57BL/6J mice are anesthetized, and a small neodymium magnet is affixed to the skull using dental cement. A recovery period of at least one week is allowed.

  • Drug Administration: Mice are administered the test compound (e.g., 2C-I, LSD) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation: Immediately following injection, the mouse is placed in the observation chamber. Head twitches are recorded for a specified period, typically 30 minutes.

  • Data Analysis: The magnetometer output is recorded and analyzed to quantify the number of head-twitch events. An inverted U-shaped dose-response curve is often observed for psychedelics in this assay.[1]

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). It is a measure of sensorimotor gating, which is often disrupted by psychedelic compounds.

Apparatus:

  • A sound-attenuating chamber containing a load cell platform to measure the startle response.

  • A speaker to deliver acoustic stimuli (background noise, prepulse, and pulse).

  • A computer with software to control the stimuli and record the startle amplitude.

Procedure:

  • Acclimation: The rodent is placed in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Trial Types: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a baseline startle response.

    • Prepulse + Pulse trials: The startling pulse is preceded by a weaker acoustic prepulse (e.g., 75-85 dB white noise for 20 ms) at a specific interstimulus interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: The percentage of prepulse inhibition is calculated as: [%PPI = 100 * ((Startle amplitude on pulse-alone trials - Startle amplitude on prepulse + pulse trials) / Startle amplitude on pulse-alone trials)].

Drug Discrimination Paradigm

Drug discrimination is a behavioral assay used to assess the subjective effects of drugs in animals. Animals are trained to recognize the internal state induced by a specific drug and respond accordingly to receive a reward.

Apparatus:

  • A standard two-lever operant conditioning chamber equipped with a food dispenser.

Procedure:

  • Training: Rats are trained to press one of two levers to receive a food reward. The "correct" lever is determined by whether they have been administered the training drug (e.g., LSD) or a vehicle (e.g., saline). For example, after an LSD injection, pressing the "drug" lever results in a reward, while after a saline injection, pressing the "saline" lever is rewarded.

  • Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, test sessions are conducted. In these sessions, a novel compound (e.g., 2C-I) is administered, and the rat's lever choice is recorded.

  • Data Analysis: The percentage of responses on the "drug" lever is measured. If a novel compound produces a high percentage of responding on the drug-associated lever, it is said to "fully substitute" for the training drug, indicating similar subjective effects.

Visualizations

Serotonergic 5-HT2A Receptor Signaling Pathway

G LSD LSD / this compound HTR2A 5-HT2A Receptor LSD->HTR2A Agonist Binding Gq_G11 Gq/11 HTR2A->Gq_G11 Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release IP3->Ca_release Induction Downstream Downstream Signaling (e.g., ERK, mTOR) PKC->Downstream Ca_release->Downstream Behavioral Behavioral Effects (e.g., Head-Twitch Response) Downstream->Behavioral G Start Start AnimalPrep Animal Preparation (Magnet Implantation) Start->AnimalPrep Recovery Recovery Period (≥ 1 week) AnimalPrep->Recovery DrugAdmin Drug/Vehicle Administration Recovery->DrugAdmin Observation Place in Chamber & Record for 30 min DrugAdmin->Observation DataAnalysis Analyze Magnetometer Data (Quantify HTRs) Observation->DataAnalysis End End DataAnalysis->End G Start Start DrugAdmin Drug/Vehicle Administration Start->DrugAdmin Acclimation Acclimation in Startle Chamber (5-10 min) DrugAdmin->Acclimation Testing Present Pseudorandomized Trials: - Pulse-alone - Prepulse + Pulse - No-stimulus Acclimation->Testing DataAnalysis Calculate %PPI Testing->DataAnalysis End End DataAnalysis->End G Start Start Training Training Phase: Discriminate between Training Drug (e.g., LSD) and Vehicle Start->Training Test Test Phase: Administer Test Compound (e.g., 2C-I) Training->Test Response Record Lever Choice Test->Response DataAnalysis Calculate % Drug-Lever Responding Response->DataAnalysis End End DataAnalysis->End

References

Interspecies Differences in the Metabolism of 2C-iP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted phenethylamine, 2,5-dimethoxy-4-iodophenethylamine (2C-iP), is a psychedelic compound of growing interest within the scientific community. Understanding its metabolic fate is crucial for toxicological assessments and the development of potential therapeutic applications. However, significant interspecies variations in drug metabolism can pose challenges for translating preclinical findings to humans. This guide provides a comparative overview of this compound metabolism, drawing upon available data for this compound and its close structural analog, 2C-B (2,5-dimethoxy-4-bromophenethylamine), to highlight key interspecies differences.

Quantitative Metabolic Profile Comparison

Due to the limited availability of direct comparative studies on this compound, we present data from a comprehensive study on the closely related 2C-B, which investigated its metabolism in liver hepatocytes from six different species, including humans. Additionally, metabolic data for this compound (also known as 2C-I) in rats is included for comparison. The primary metabolic transformations involve O-demethylation, oxidative deamination, and subsequent reduction or oxidation of the resulting aldehyde.

Metabolite/PathwayHuman[1]Monkey[1]Dog[1]Rabbit[1]Rat[1][2]Mouse[1]
Oxidative Deamination Products
2-(4-X-2,5-dimethoxyphenyl)ethanolYesYesYesYesYesYes
4-X-2,5-dimethoxyphenylacetic acidYesYesYesYesYesYes
4-X-2,5-dimethoxybenzoic acidYesYesYesYesYesYes
O-Demethylation Products
2-hydroxy-5-methoxy MetabolitesYesYesNoYesYesNo
5-hydroxy-2-methoxy Metabolites----Yes-
Species-Specific Metabolites
4-bromo-2,5-dimethoxy-phenolNoNoNoNoNoYes
N-Acetylation ----Yes-
β-Hydroxylation & Oxidation ----Yes-

Note: 'X' represents Iodine (I) for this compound and Bromine (Br) for 2C-B. Data for species other than rat for this compound specific pathways are inferred from 2C-B studies and should be interpreted with caution.

Key Interspecies Metabolic Differences

Significant qualitative and quantitative differences in metabolite formation are observed across species. Notably:

  • O-demethylation: The formation of 2-hydroxy-5-methoxy metabolites of 2C-B was observed in human, monkey, and rabbit hepatocytes but was absent in dog, rat, and mouse hepatocytes[1]. In studies with this compound in rats, both 2- and 5-O-demethylation were detected[2].

  • Unique Mouse Metabolite: A unique metabolite, 4-bromo-2,5-dimethoxy-phenol, was identified exclusively in mouse hepatocyte incubations with 2C-B[1].

  • Rat-Specific Pathways for this compound: In vivo studies in rats have identified additional metabolic pathways for this compound, including N-acetylation and β-hydroxylation followed by oxidation to an oxo-metabolite[2].

These variations are likely attributable to interspecies differences in the expression and activity of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. While specific CYP isoforms involved in this compound metabolism have not been fully elucidated, CYP2D6 is known to play a role in the metabolism of some 2C-series compounds[2]. It is well-documented that species-specific isoforms of CYP1A, -2C, -2D, and -3A exhibit considerable interspecies differences in catalytic activity, which can lead to different metabolic profiles[3][4][5].

Signaling Pathways

The primary pharmacological effects of this compound and related phenethylamines are mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor. Activation of this G-protein coupled receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), resulting in downstream neuronal effects.

G Simplified 5-HT2A Receptor Signaling Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Intracellular Ca2+ Release IP3->Ca2+ Release PKC Activation Protein Kinase C Activation DAG->PKC Activation Neuronal Effects Neuronal Effects Ca2+ Release->Neuronal Effects PKC Activation->Neuronal Effects

Simplified 5-HT2A Receptor Signaling Pathway

Experimental Protocols

In Vitro Hepatocyte Incubation (Adapted from[1])
  • Hepatocyte Preparation: Cryopreserved hepatocytes from human, monkey, dog, rabbit, rat, and mouse are thawed and suspended in incubation medium (e.g., Williams' Medium E). Cell viability is assessed using trypan blue exclusion.

  • Incubation: Hepatocytes are incubated at a density of 1 x 106 viable cells/mL with the test compound (e.g., 10 µM 2C-B) in a shaking water bath at 37°C for a specified period (e.g., up to 4 hours).

  • Sample Collection: Aliquots of the cell suspension are collected at various time points. The reaction is terminated by adding an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Samples are centrifuged to precipitate proteins. The supernatant is evaporated to dryness and reconstituted in a suitable solvent for analysis. For GC/MS analysis, derivatization (e.g., acetylation, silylation) is performed to improve the volatility and chromatographic properties of the metabolites.

  • Analysis: Metabolites are identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Rat Metabolism Study (Adapted from[2])
  • Animal Dosing: Wistar rats are administered a dose of this compound (e.g., 20 mg/kg) via intraperitoneal injection or oral gavage.

  • Urine Collection: The rats are housed in metabolic cages, and urine is collected over a 24-hour period.

  • Sample Preparation:

    • Enzymatic Hydrolysis: A portion of the urine is treated with β-glucuronidase/arylsulfatase to cleave conjugated metabolites.

    • Extraction: The urine (hydrolyzed and non-hydrolyzed) is subjected to liquid-liquid extraction under acidic, neutral, and basic conditions to isolate a wide range of metabolites.

    • Derivatization: The extracted residues are derivatized (e.g., using microwave-assisted acetylation) to prepare them for GC/MS analysis.

  • Analysis: The prepared samples are analyzed by GC/MS to identify the metabolites based on their retention times and mass spectra.

G General Experimental Workflow cluster_0 In Vitro cluster_1 In Vivo Hepatocytes Hepatocytes from different species Incubation Incubation with this compound Hepatocytes->Incubation Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Derivatization Derivatization (e.g., Acetylation) Quenching->Derivatization Dosing Animal Dosing (e.g., Rat) Collection Urine/Plasma Collection Dosing->Collection Hydrolysis Enzymatic Hydrolysis (for conjugates) Collection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Extraction->Derivatization Analysis GC/MS or LC/MS Analysis Derivatization->Analysis Identification Metabolite Identification & Quantification Analysis->Identification

References

Safety Operating Guide

Proper Disposal of 2C-iP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2C-iP, a potent phenethylamine research chemical, is crucial for ensuring laboratory safety and environmental protection. As the toxicological and physiological properties of this compound have not been fully analyzed, it must be handled as a hazardous substance.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[3][4][5] Many research chemicals and controlled substances are subject to specific regulations that require disposal through a certified hazardous waste vendor.[5][6][7]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A lab coat

Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or fumes.[8]

II. Waste Collection and Segregation

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, leak-proof container that is compatible with this compound. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine") and any other required information by your institution.[3][4]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.[3]

  • Solid vs. Liquid Waste:

    • Solid this compound: Collect any solid residue or contaminated materials (e.g., weighing paper, contaminated gloves) in the designated solid hazardous waste container.

    • This compound Solutions: Collect any solutions containing this compound in a designated liquid hazardous waste container. Separate aqueous and organic solvent solutions.[3]

III. Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular waste.

  • Triple Rinsing: The standard procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent.[3][9]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic substances, the first three rinses must be collected as hazardous waste.[3] Given the unknown toxicity of this compound, it is prudent to collect all three rinses as hazardous waste.

  • Label Defacement: After thorough rinsing and drying, completely remove or deface the original chemical label on the container before disposal.[3][9]

IV. Final Disposal

Once the waste is properly collected and segregated, and containers are decontaminated, the final disposal must be handled by qualified personnel.

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste containers.[3][4][6] They will ensure the waste is transported and disposed of in accordance with federal, state, and local regulations.[9]

  • Documentation: Maintain accurate records of the disposal, including the date, quantity, and method of disposal, as required by your institution and regulatory agencies. For controlled substances, specific forms like the DEA Form 41 may be necessary.[7]

Never dispose of this compound or any hazardous chemical down the sink, in the regular trash, or by evaporation. [3]

Quantitative Data Summary for Chemical Waste Handling

ParameterGuidelineSource
Maximum Hazardous Waste in LabDo not store more than 10 gallons of hazardous waste in your lab.[3]
Waste Container FullnessRequest a pickup when the container is ¾ full.[4]
Empty Container RinsingTriple rinse with a suitable solvent.[3][9]
Rinseate Collection (General)The first rinse must be collected as hazardous waste.[3]
Rinseate Collection (Highly Toxic)The first three rinses must be collected as hazardous waste.[3]

Experimental Protocol: Decontamination of a this compound Container

This protocol outlines the steps for the triple rinsing of a container that held solid this compound.

  • Preparation: In a chemical fume hood, don appropriate PPE. Have the designated hazardous waste container for liquid rinsate ready.

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol, methanol, or a solvent in which this compound is soluble[1][2]) to the empty this compound container. Close the container and swirl to dissolve any remaining residue.

  • Collect First Rinsate: Carefully pour the solvent from the this compound container into the designated liquid hazardous waste container.

  • Second Rinse: Add a fresh portion of the solvent to the this compound container. Close and swirl.

  • Collect Second Rinsate: Pour the solvent into the same liquid hazardous waste container.

  • Third Rinse: Repeat the rinsing process a third time with fresh solvent.

  • Collect Third Rinsate: Pour the final rinse into the liquid hazardous waste container.

  • Drying: Allow the now-empty this compound container to air dry completely in the fume hood.

  • Final Container Disposal: Once dry, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decontamination Container Decontamination cluster_disposal Final Disposal A Consult EHS Guidelines B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Use Labeled Hazardous Waste Container C->D E Segregate Solid and Liquid this compound Waste D->E F Do Not Mix with Incompatible Chemicals E->F G Triple Rinse Empty Container F->G H Collect All Rinsate as Hazardous Waste G->H I Air Dry Container H->I J Deface Original Label I->J K Schedule EHS Pickup J->K L Maintain Disposal Records K->L

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2C-iP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent psychoactive research chemical 2C-iP. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. Given the limited specific toxicological data for this compound, it must be handled with the utmost caution, treating it as a highly potent and hazardous substance.

Personal Protective Equipment (PPE) Selection

The primary goal of PPE is to create a barrier between the handler and the chemical. Due to the high potency and unknown long-term effects of this compound, a comprehensive PPE strategy is mandatory. This includes protection for the skin, eyes, and respiratory system.

Recommended PPE for Handling this compound:

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloved)Prevents dermal absorption. Double-gloving provides an extra layer of protection against tears and contamination.
Eye/Face Protection Chemical splash goggles and a full-face shieldProtects eyes and face from splashes of liquids or airborne powder.
Body Protection Disposable lab coat with tight-fitting cuffs or a disposable chemical-resistant suit (e.g., Tyvek)Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted NIOSH-approved respirator with P100 (or N100) particulate filters. A full-face respirator is preferred.Prevents inhalation of airborne particles, which is a primary route of exposure for potent powders.
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe coversProtects feet from spills and prevents tracking contamination outside the work area.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling cleanup.

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocols: Step-by-Step Guidance

  • Designate Area: All handling of this compound powder must occur within a designated controlled area, such as a certified chemical fume hood or a powder containment hood (glovebox).

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Don PPE: Follow the correct donning sequence: shoe covers, inner gloves, lab coat/suit, respirator, face shield/goggles, and finally, outer gloves. Ensure the respirator has a proper seal.

  • Weighing: Use a calibrated analytical balance inside the containment hood. Use anti-static tools if possible to minimize powder dispersal.

  • Aliquotting: If preparing solutions, add the solvent to the weighed powder slowly to avoid aerosolization.

  • Immediate Cleanup: Clean any spills immediately using a deactivating solution (see section 4.1) and appropriate spill kit materials.

The sequence of PPE removal is critical to prevent cross-contamination.

  • Initial Decontamination: Decontaminate the exterior of the outer gloves with a suitable cleaning agent.

  • Remove Outer Layers: Remove the disposable suit or lab coat and outer gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.

  • Exit Controlled Area: Before exiting the immediate handling area, remove shoe covers.

  • Remove Face/Eye/Respiratory Protection: Remove the face shield, then the goggles, and finally the respirator. Avoid touching the front of these items.

  • Remove Inner Gloves: Remove the inner layer of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash hands and forearms with soap and water.

Decontamination and Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All disposal must comply with local, state, and federal regulations for hazardous chemical waste.

A solution of 10% bleach followed by a 70% ethanol rinse can be effective for decontaminating surfaces. However, the efficacy against this compound is not formally established, so thorough physical cleaning to remove all residues is paramount.

All materials that have come into contact with this compound are considered hazardous waste.

Waste Stream Management:

Waste TypeDisposal ContainerProcedure
Solid Waste (PPE, bench paper, etc.)Labeled, sealed, and puncture-proof hazardous waste container (e.g., a labeled drum).Place all contaminated solid items directly into the container. Do not overfill.
Liquid Waste (unused solutions)Labeled, sealed, and chemical-resistant hazardous waste container.Segregate from other chemical waste streams unless compatibility is confirmed.
Sharps (needles, contaminated glass)Labeled, puncture-proof sharps container.Place all contaminated sharps immediately into the container to prevent accidental punctures.

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. Never dispose of this compound or related waste down the drain or in regular trash.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2C-iP
Reactant of Route 2
Reactant of Route 2
2C-iP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。